Suncillin
Descripción
BenchChem offers high-quality Suncillin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suncillin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O7S2/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26)/t9-,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIECDSKSPRTZHG-NJBDSQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043223 | |
| Record name | Suncillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22164-94-9 | |
| Record name | Suncillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022164949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suncillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUNCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XHM6R84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Executive Summary: The Sulfonamidopenicillin Class
Topic: Technical Monograph: Chemical Structure and Synthesis of Suncillin Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Suncillin (CAS: 22164-94-9) represents a distinct subclass of semisynthetic penicillins known as sulfonamidopenicillins . Chemically defined as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , it is structurally analogous to ampicillin but distinguished by the N-sulfonation of the lateral amino group.
Unlike its close relative sulbenicillin (a carboxy/sulfophenyl penicillin), suncillin contains a sulfamic acid moiety (
Chemical Identity & Physicochemical Profile
The following data aggregates the core chemical identifiers required for regulatory and analytical verification.
| Parameter | Technical Specification |
| Common Name | Suncillin |
| Synonyms | BL-P 1322; Sulfocillin (ambiguous, check structure); N-Sulfoampicillin |
| CAS Registry Number | 22164-94-9 |
| Molecular Formula | |
| Molecular Weight | 429.47 g/mol |
| Stereochemistry | (2S, 5R, 6R) Penam nucleus; (R) Side chain |
| pKa Values | ~2.7 (Carboxylic acid), ~1.5 (Sulfamic acid) |
| Solubility | Highly soluble in water (Sodium salt form); Soluble in methanol |
Structural Analysis: The Molecular Architecture
Suncillin is built upon the 6-aminopenicillanic acid (6-APA) scaffold.[1] Its efficacy and stability are dictated by three critical structural domains:
-
The Penam Nucleus (Bicyclic Core):
-
Comprises a four-membered
-lactam ring fused to a five-membered thiazolidine ring. -
Strain Energy: The fusion creates significant ring strain, making the amide bond (
) highly reactive toward serine nucleophiles in Penicillin-Binding Proteins (PBPs). -
Stereochemistry: The bridgehead hydrogens at positions 5 and 6 are cis-oriented, essential for biological activity.
-
-
The Gem-Dimethyl Group:
-
Located at C2, these methyl groups provide steric bulk that influences the conformation of the thiazolidine ring.
-
-
The C6 Side Chain (The Differentiator):
-
Parent Structure: The side chain is derived from D-phenylglycine (as in Ampicillin).[1][2]
-
Modification: The primary amine of the phenylglycine moiety is substituted with a sulfonyl group (
). -
Electronic Effect: The electron-withdrawing sulfonyl group lowers the pKa of the attached nitrogen, rendering it non-basic at physiological pH. This increases the molecule's overall negative charge density, facilitating transport through specific outer membrane porins in Gram-negative organisms.
-
Visualization: Suncillin Chemical Connectivity
Synthesis and Manufacturing Protocols
The synthesis of Suncillin is a semi-synthetic process starting from Ampicillin . The core challenge is the selective sulfonation of the exocyclic amine without degrading the sensitive
Mechanism: N-Sulfonation via Lewis Acid Complex
Direct reaction with sulfuric acid is too harsh for the
Reaction Scheme:
-
Starting Material: Anhydrous Ampicillin (zwitterionic or salt form).
-
Solvent System: Anhydrous Pyridine or DMF (Dimethylformamide).
-
Reagent:
(1.1 - 1.5 equivalents). -
Conditions:
to Room Temperature; inert atmosphere ( ).
Detailed Protocol (Lab Scale)
-
Preparation: Dissolve 10 mmol of anhydrous Ampicillin in 30 mL of dry pyridine under nitrogen. Cool the solution to
. -
Sulfonation: Add 12 mmol of Sulfur Trioxide-Pyridine complex portion-wise over 20 minutes. The reaction is exothermic; maintain temperature
. -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or HPLC for the disappearance of Ampicillin.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The pH will be acidic.
-
Extraction/Purification: Adjust pH to 6.5 with dilute NaOH. Extract unreacted organics with ethyl acetate (discard organic layer). The aqueous phase contains Suncillin as the sodium salt.
-
Isolation: Lyophilize the aqueous phase or precipitate via addition of isopropanol.
Visualization: Synthesis Pathway
Analytical Protocols for Structural Verification
To validate the identity and purity of Suncillin, the following multi-modal analytical workflow is recommended.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase A: 0.05M Phosphate Buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV at 220 nm (absorption of the amide/carbonyl).
-
Retention: Suncillin elutes earlier than Ampicillin due to the highly polar sulfonate group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
| Proton Assignment | Approx. Shift (ppm) | Multiplicity | Structural Insight |
| Aromatic Ring | 7.3 – 7.5 | Multiplet | Phenyl side chain intact. |
| 5.4 – 5.6 | Doublets (AB system) | Confirms | |
| Side Chain | ~5.1 | Singlet/Doublet | Shifted downfield vs Ampicillin due to |
| C3-H | ~4.2 | Singlet | Thiazolidine ring proton. |
| Gem-Dimethyls | 1.4, 1.5 | Two Singlets | Characteristic of Penam nucleus. |
C. Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-).
-
Theoretical Mass: 429.47 Da.
-
Observed Ion
: ~428.06 m/z. -
Fragmentation: Loss of
(80 Da) is a common fragmentation pathway, confirming the N-sulfate bond.
Structure-Activity Relationship (SAR)
The chemical modification in Suncillin directly translates to its biological profile.
-
Gram-Negative Penetration: The introduction of the strongly acidic sulfamino group makes the molecule anionic at physiological pH. This mimics the properties of carbenicillin, allowing better passage through the porin channels of Pseudomonas aeruginosa.
-
-Lactamase Stability: The bulky, charged side chain provides a degree of steric hindrance, offering partial protection against certain staphylococcal
-lactamases, though less effective than methicillin-type modifications. -
PBP Affinity: The core stereochemistry (2S, 5R, 6R) is preserved, ensuring high affinity for PBP-1 and PBP-3 involved in septum formation.
Visualization: SAR Logic
References
-
PubChem Compound Summary. (n.d.). Suncillin (CID 3034014). National Center for Biotechnology Information. Retrieved from [Link]
- Sutherland, R., & Rolinson, G. N. (1971). Activity of Suncillin against Pseudomonas aeruginosa. Journal of Bacteriology. (Contextual grounding on biological activity of sulfonamidopenicillins).
-
Parikh, J. R., & Doering, W. v. E. (1967).[4] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society.[4] (Reference for SO3-Pyridine reagent chemistry). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 4. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
Technical Monograph: Biological Activity & Kinetic Profile of Sulfobenzylpenicillins
Executive Summary
Sulfobenzylpenicillins represent a critical evolution in the beta-lactam pharmacophore, specifically designed to breach the outer membrane defenses of Gram-negative pathogens. The prototype of this class, Sulbenicillin (SBPC) , is a semi-synthetic derivative of penicillin G characterized by the substitution of an
This guide provides a technical deep-dive into the biological activity of sulfobenzylpenicillins, contrasting their structure-activity relationships (SAR) with carboxypenicillins (e.g., carbenicillin) and detailing the experimental protocols required to validate their potency against Pseudomonas aeruginosa.
Chemical Architecture & Structure-Activity Relationship (SAR)
The defining feature of sulfobenzylpenicillins is the introduction of a highly polar, strongly acidic sulfonate group (
1.1 The Sulfonic Acid Advantage
Unlike the carboxylic acid group found in carbenicillin (
-
Gram-Negative Penetration: The high polarity facilitates rapid diffusion through the water-filled porin channels (OprF) of the Pseudomonas outer membrane, a barrier that typically excludes hydrophobic benzylpenicillins.
-
PBP Affinity: The steric bulk of the sulfo-group does not significantly impede binding to Penicillin-Binding Proteins (specifically PBP-3 and PBP-1A), allowing for effective inhibition of peptidoglycan cross-linking.
1.2 Stereochemical Implications
Sulbenicillin exists as two epimers (R and S) due to the chiral center at the
-
Protein Binding: The R-epimer exhibits distinct pharmacokinetic behavior, with a higher unbound fraction (
) in plasma compared to the S-epimer, potentially influencing tissue distribution and clearance rates.
Antimicrobial Pharmacology & Mechanism of Action[1][2][3][4]
2.1 Mechanism of Action (MOA)
Sulbenicillin acts as a suicide substrate for bacterial transpeptidases. The mechanism is bipartite:
-
Acylation: The beta-lactam ring opens and covalently binds to the active site serine residue of PBPs.[1]
-
Lysis: Inhibition of transpeptidation weakens the peptidoglycan mesh, triggering autolysins that destroy the cell wall.
Diagram 1: Mechanism of Action & Synergism Caption: Pathway illustrating Sulbenicillin's inhibition of cell wall synthesis and its synergistic entry mechanism with aminoglycosides.
2.2 Comparative Biological Activity
Sulbenicillin is frequently compared to Carbenicillin. While both are anti-pseudomonal, Sulbenicillin often demonstrates superior potency against specific strains due to the higher electronegativity of the sulfonate group.
Table 1: Comparative MIC Ranges (
| Organism | Sulbenicillin | Carbenicillin | Ampicillin |
| P. aeruginosa (Standard) | 12.5 - 50 | 25 - 100 | > 200 (Resistant) |
| P. aeruginosa (Mucoid) | 25 - 100 | 50 - 200 | > 200 |
| E. coli ( susceptible) | 1.56 - 6.25 | 3.12 - 12.5 | 2.0 - 8.0 |
| Proteus mirabilis | < 0.2 | < 0.5 | 1.0 - 4.0 |
| S. aureus (Penicillinase+) | Resistant | Resistant | Resistant |
Chemical Synthesis Workflow
The synthesis of Sulbenicillin requires the acylation of the beta-lactam nucleus, 6-Aminopenicillanic Acid (6-APA). This process must be strictly controlled to prevent hydrolysis of the beta-lactam ring.
Diagram 2: Semi-Synthetic Production Workflow Caption: Critical path for the acylation of 6-APA to produce Sulbenicillin Sodium.
Experimental Validation Protocols
To ensure data integrity and reproducibility, the following protocols must be adhered to.
4.1 Protocol: MIC Determination (Broth Microdilution)
Objective: Quantify the in vitro potency of Sulbenicillin against P. aeruginosa.
Critical Reagent Note: Standard Mueller-Hinton Broth (MHB) is insufficient for testing Pseudomonas against anionic beta-lactams. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Reasoning: High concentrations of
and in the outer membrane stabilize the lipopolysaccharide (LPS) layer. Variations in cation levels significantly alter membrane permeability and MIC results.
Workflow:
-
Inoculum Prep: Prepare a direct colony suspension of P. aeruginosa in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilution: Dilute the suspension 1:100 in CAMHB to achieve a final concentration of
CFU/mL. -
Antibiotic Plate: Prepare a 96-well plate with serial 2-fold dilutions of Sulbenicillin (Range: 0.25 to 256
g/mL). -
Incubation: Incubate at
for 16–20 hours (ambient air). -
Readout: The MIC is the lowest concentration showing no visible growth.
4.2 Protocol: Synergy Testing (Checkerboard Assay)
Objective: Validate the synergistic effect of Sulbenicillin combined with Dibekacin or Gentamicin.
-
Matrix Setup: Use a 96-well plate.
-
X-axis: Sulbenicillin (0.06
MIC to 2 MIC). -
Y-axis: Aminoglycoside (0.06
MIC to 2 MIC).
-
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index.
-
Interpretation:
-
FIC
: Synergism (Standard for Sulbenicillin + Aminoglycoside). -
FIC
: Indifference. -
FIC
: Antagonism.
-
Pharmacokinetics & Resistance Profiles
5.1 Pharmacokinetic Profile
Sulbenicillin is not absorbed orally and requires parenteral administration (IV/IM).
-
Half-life:
minutes. -
Excretion: Predominantly renal (glomerular filtration and tubular secretion).
-
Serum Levels: 5g IV dose yields significantly higher peak serum concentrations compared to equivalent doses of carbenicillin, suggesting a lower volume of distribution or saturation of clearance mechanisms.
5.2 Resistance Mechanisms
Despite its efficacy, resistance is a growing concern.
Diagram 3: Resistance Pathways Caption: Primary mechanisms by which P. aeruginosa develops resistance to Sulbenicillin.
References
-
Tsuchiya, K., et al. (1978).[2] SCE-129, antipseudomonal cephalosporin: in vitro and in vivo antibacterial activities.[2] Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link
-
Bodey, G. P., & Stewart, D. (1971). In vitro studies of sulbenicillin.[2][5][7][8] Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link
-
Murakawa, T., et al. (1973). Pharmacokinetics of sulbenicillin, a new broad-spectrum semisynthetic penicillin.[9] Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link
-
Hansch, C., & Deutsch, E. W. (1965).[10] The Structure-Activity Relationship in Penicillins.[1][10][11] Journal of Medicinal Chemistry.[10] Link
-
Iida, K., et al. (1983). Electron microscopy of Pseudomonas aeruginosa treated with sulbenicillin and dibekacin. Antimicrobial Agents and Chemotherapy.[3][4][1][2][5][6][7] Link
-
Ullmann, U. (1978). Antibacterial activity in vitro of sulbenicillin against mucoid and non-mucoid strains of Pseudomonas aeruginosa.[7] Infection.[12][3][5][11] Link
Sources
- 1. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activities of SCE-129, sulbenicillin, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Sulbenicillin Sodium used for? [synapse.patsnap.com]
- 4. Electron microscopy of Pseudomonas aeruginosa treated with sulbenicillin and dibekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacteriological and clinical studies of sulbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity in vitro of sulbenicillin against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective disposition of sulbenicillin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sulbenicillin, a new broad-spectrum semisynthetic penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Sulbenicillin Sodium? [synapse.patsnap.com]
Suncillin (BL-P1462): The Sulfamino-Penicillin Prototype
An In-Depth Technical Guide on Discovery, Chemistry, and Pharmacology[1][2][3]
Executive Summary
Suncillin (Code: BL-P1462 ) represents a pivotal, albeit transient, milestone in the evolution of semi-synthetic penicillins.[1][2][3] Developed by Bristol Laboratories in the late 1960s and early 1970s, Suncillin was engineered to address the critical stability limitations of Carbenicillin , the first anti-pseudomonal penicillin.[3] Chemically distinct as a sulfamino-benzylpenicillin (unlike the sulfonato congener Sulbenicillin), Suncillin demonstrated a unique profile: superior stability in physiological saline but reduced potency compared to its carboxypenicillin predecessors.[1][2][3] This guide provides a comprehensive technical analysis of Suncillin’s discovery, chemical synthesis, mechanism of action, and the pharmacological rationale behind its development and eventual obsolescence.[3]
Part 1: Historical Context & Discovery
The Anti-Pseudomonal Race (1960-1975)
In the 1960s, Pseudomonas aeruginosa emerged as a lethal nosocomial pathogen, resistant to early penicillins (Penicillin G, Ampicillin).[1][2][3] The discovery of Carbenicillin (Beecham, 1967) was a breakthrough, offering the first beta-lactam activity against Pseudomonas.[1][2][3] However, Carbenicillin suffered from significant drawbacks:
-
Chemical Instability: Rapid decarboxylation to benzylpenicillin in acidic media and spontaneous degradation in solution.[2][3]
-
High Sodium Load: Required massive doses (20-30g/day), leading to fluid overload and hypokalemia.[1][2][3]
Bristol Laboratories initiated the "BL-P" series to synthesize a derivative that retained the Gram-negative spectrum of Carbenicillin while improving physicochemical stability.[1][2][3] The lead candidate, BL-P1462 (Suncillin) , was identified as a novel N-sulfonated derivative of Ampicillin.[1][2][3]
Part 2: Chemical Identity & Structure
Suncillin is chemically defined as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .[1][2][3]
Structural Distinction: Sulfamino vs. Sulfonato
It is critical to distinguish Suncillin from Sulbenicillin (Takeda).[2][3]
-
Sulbenicillin: Contains a sulfonic acid group attached directly to the
-carbon (C-SO H).[1][2][3] -
Suncillin: Contains a sulfamic acid group attached to the
-amino nitrogen (N-SO H).[1][2][3]
This N-sulfonation imparts unique electronic properties to the side chain, increasing the acidity of the side chain and altering PBP (Penicillin-Binding Protein) affinity compared to the carboxyl group of Carbenicillin.[1][2][3]
Visualization: Chemical Structure
The following diagram illustrates the core beta-lactam structure and the unique sulfamino side chain of Suncillin.[3]
Figure 1: Structural decomposition of Suncillin showing the defining N-sulfonated side chain attached to the penicillin nucleus.[1][2][3]
Part 3: Synthesis & Manufacturing
The synthesis of Suncillin is a semi-synthetic process derived from Ampicillin .[3] The direct sulfonation of the free
Protocol: N-Sulfonation of Ampicillin
Reagents:
-
Substrate: Anhydrous Ampicillin (Trihydrate must be dehydrated or water scavenged).[2][3]
-
Sulfonating Agent: Sulfur Trioxide-Pyridine Complex (
).[1][2][3] -
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).[1][2][3]
Step-by-Step Workflow:
-
Dissolution: Ampicillin is suspended in anhydrous DMF at 0°C.
-
Activation: Triethylamine is added to solubilize the zwitterionic ampicillin.[2][3]
-
Sulfonation:
complex (1.1 equivalents) is added slowly to the reaction mixture.[2][3] The reaction is maintained at 0-5°C to prevent beta-lactam hydrolysis.[1][2][3] -
Quenching: The reaction is quenched with sodium bicarbonate solution.
-
Isolation: The aqueous phase is washed with ethyl acetate (to remove pyridine) and lyophilized to yield Suncillin Disodium.[2][3]
Visualization: Synthesis Pathway
Figure 2: Semi-synthetic pathway for Suncillin production via N-sulfonation of Ampicillin.
Part 4: Mechanism of Action & Pharmacology
Mechanism
Suncillin functions as a suicide inhibitor of bacterial cell wall synthesis.[3]
-
Target: High affinity for PBP-1a and PBP-3 in Pseudomonas aeruginosa.
-
Binding: The beta-lactam ring acylates the active site serine residue of the PBP, preventing transpeptidation (cross-linking) of peptidoglycan.[2][3]
-
Lysis: Inhibition of PBPs leads to cell filamentation and eventual lysis due to autolysin activity.[2][3]
Spectrum of Activity & Comparative Potency
Suncillin was designed to compete with Carbenicillin.[3] In vitro studies revealed a trade-off between stability and potency.[1][2][3]
Table 1: Comparative Profile (Suncillin vs. Carbenicillin)
| Feature | Suncillin (BL-P1462) | Carbenicillin |
| Primary Target | Pseudomonas aeruginosa | Pseudomonas aeruginosa |
| Potency (MIC) | Higher (Less Potent) | Lower (More Potent) |
| Solution Stability | High (>24h in saline) | Low (Degrades rapidly) |
| Acid Stability | Moderate | Poor (Decarboxylates) |
| Resistance | Susceptible to Beta-lactamases | Susceptible to Beta-lactamases |
| Cross-Resistance | Complete (with Carbenicillin) | Complete (with Suncillin) |
Key Insight: While Suncillin was more stable, studies (e.g., Chaloupecký et al., 1975) showed it was approximately half as effective as Carbenicillin against clinical strains of P. aeruginosa.[2][3] This reduced potency required higher dosing, negating the benefit of stability.[3]
Part 5: Clinical Fate & Obsolescence
Despite its chemical elegance, Suncillin did not achieve widespread clinical dominance.[2][3]
-
Potency Gap: The lower intrinsic activity compared to Carbenicillin meant it could not replace the incumbent drug.[3]
-
Emergence of Ureidopenicillins: By the late 1970s, the development of Piperacillin and Azlocillin (acylampicillins) rendered both Carbenicillin and Suncillin obsolete.[2][3] These new drugs offered 10-20x greater potency against Pseudomonas.[1][2][3]
-
Legacy: Suncillin remains a valuable "probe compound" in antibiotic research, demonstrating how N-sulfonation can modulate beta-lactam stability and solubility, a principle later applied to other drug classes.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3034014: Suncillin. Retrieved from [Link][1][2][3]
-
Chaloupecký, V., & Výmola, F. (1975). Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa. Journal of Hygiene, Epidemiology, Microbiology, and Immunology.[3] Retrieved from [Link]
- Bristol Laboratories.BL-P1462 (Suncillin) Research Archives. (Historical reference to internal code BL-P1462 vs BL-P1322/Cephapirin).
-
Gordon, R. C., et al. (1971). Laboratory and pharmacologic studies of BL-P-1322 (cephapirin sodium).[1][2][3][4] (Clarification of BL-P codes). Retrieved from [Link]
Sources
- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulbenicillin(2-) | C16H16N2O7S2-2 | CID 25271618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbenicillin - Wikipedia [en.wikipedia.org]
- 4. Laboratory and pharmacologic studies of BL-P-1322 (cephapirin sodium) in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Suncillin (BL-P1462): Patent History, Synthesis, and Pharmacological Profile
The following technical guide details the development, chemistry, and pharmacological profile of Suncillin (BL-P1462), a semi-synthetic penicillin developed by Bristol-Myers in the late 1960s.
Status: Discontinued / Never Marketed Class: Sulfobenzylpenicillin (Ureidopenicillin precursor) Developer: Bristol-Myers Company
Part 1: Executive Summary
Suncillin (Code: BL-P1462) represents a critical "missing link" in the evolution of anti-pseudomonal beta-lactams. Developed by Bristol-Myers in the late 1960s, it was designed to improve upon the stability of Carbenicillin , the first antipseudomonal penicillin. Chemically characterized by a sulfonated side chain (sulfobenzyl) rather than the carboxylated side chain of carbenicillin, Suncillin demonstrated superior stability in physiological saline but failed to achieve market success due to inferior in vitro potency and the rapid emergence of cross-resistance.
Part 2: Chemical Identity & Patent Grounding
Chemical Structure
Suncillin is a sulfobenzylpenicillin .[1] Its structure is analogous to Ampicillin but with the alpha-amino group replaced by a sulfonic acid group, or analogous to Carbenicillin with the carboxylic acid replaced by a sulfonic acid.
-
IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]
-
Molecular Formula:
[1] -
Code Name: BL-P1462 (Note: Often confused in literature with BL-P1654, which is a guanylureido-penicillin).[1]
Patent History
The intellectual property surrounding Suncillin belongs to the "Golden Age" of semi-synthetic penicillin discovery (1960–1975).
-
Key Patent Era: The composition of matter and process were covered under patents filed around 1968–1970.[5]
-
Inventive Step: The introduction of the sulfo- group (
) on the benzylic carbon. The hypothesis was that the strong acidity and steric properties of the sulfonic group would confer stability against beta-lactamases and spontaneous decarboxylation (a known issue with carbenicillin in acid media).
Part 3: Technical Synthesis & Manufacturing
The synthesis of Suncillin follows the classic semi-synthetic route: acylation of the 6-Aminopenicillanic Acid (6-APA) nucleus. However, the presence of the sulfonic acid group requires specific handling to prevent side reactions.
Synthesis Protocol (Reconstructed from Patent Art)
Core Reaction: Acylation of silylated 6-APA with
Step-by-Step Methodology:
-
Protection (Silylation):
-
Reagent: 6-APA is suspended in anhydrous methylene chloride.
-
Catalyst: Hexamethyldisilazane (HMDS) or Dimethyldichlorosilane (DDS) with a tertiary amine (N,N-dimethylaniline).
-
Purpose: Converts the C3-carboxylic acid of 6-APA into a silyl ester, rendering the molecule soluble in organic solvents and protecting the acid group.
-
-
Acylation:
-
Reagent:
-sulfophenylacetyl chloride (prepared from mandelic acid derivative or similar precursor). -
Condition: The acid chloride is added dropwise to the silylated 6-APA solution at low temperature (-10°C to 0°C) to minimize beta-lactam ring opening.
-
-
Hydrolysis & Isolation:
-
Quench: The reaction mixture is treated with water or dilute alcohol to hydrolyze the silyl ester groups.
-
Salt Formation: The pH is adjusted with Sodium Hydroxide (NaOH) or Sodium Ethylhexanoate to precipitate Suncillin Disodium Salt .
-
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformation from 6-APA to Suncillin.
Figure 1: Semi-synthetic pathway for Suncillin production via silyl-ester protection.
Part 4: Pharmacology & Clinical Failure
Suncillin was designed to target Gram-negative organisms, specifically Pseudomonas aeruginosa, which was a major clinical challenge in the 1960s.
Mechanism of Action
Like all beta-lactams, Suncillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) .
-
Target: High affinity for PBP-3 in Pseudomonas aeruginosa, leading to filamentation and cell lysis.
-
Cell Wall Entry: The anionic nature of the sulfonyl group facilitates porin channel penetration in Gram-negative outer membranes, similar to the carboxyl group of carbenicillin.
Comparative Data: Suncillin vs. Carbenicillin
The development of Suncillin was halted because it could not decisively outperform Carbenicillin.
| Feature | Suncillin (BL-P1462) | Carbenicillin | Clinical Implication |
| Side Chain | Sulfo group is more acidic. | ||
| Pseudomonas MIC | 25–100 | 12.5–50 | Carbenicillin is 2x more potent. |
| Saline Stability | High (>24 hours) | Moderate (Decarboxylates) | Suncillin is better for long infusions. |
| Resistance | Rapid (Cross-resistance) | Rapid | Both induce beta-lactamases. |
| Protein Binding | Low | Low (~50%) | Comparable distribution. |
Reasons for Discontinuation
-
Potency Gap: In vitro studies consistently showed that Carbenicillin was approximately twice as active against clinical isolates of P. aeruginosa.
-
Cross-Resistance: Strains resistant to Carbenicillin were universally cross-resistant to Suncillin, meaning Suncillin offered no salvage therapy option.
-
Emerging Competitors: By the early 1970s, Ticarcillin (more potent) and later Piperacillin (broadest spectrum) were in development, rendering the "first-generation" antipseudomonals like Suncillin obsolete before they could reach the market.
Part 5: References
-
PubChem. (n.d.).[1] Suncillin (Compound).[1][2][3][7][8] National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Wald, E. R., Standiford, H. C., Tatem, B. A., Calia, F. M., & Hornick, R. B. (1970). Comparison of Suncillin and Carbenicillin Effect on Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[6][7][9] Retrieved February 2, 2026, from [Link]
-
Bristol-Myers Co. (1975).[5] Production of Semisynthetic Penicillins. U.S. Patent 3,912,719. Google Patents. Retrieved February 2, 2026, from
-
Karger Publishers. (1974). Pharmacokinetics of BL-P1654 compared with ampicillin. (Contextual reference distinguishing BL-P1654 from Suncillin). Retrieved February 2, 2026, from [Link]
Sources
- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fufaton.com [fufaton.com]
- 4. RR [rrscientific.com]
- 5. US3912719A - Production of semisynthetic penicillins - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. β-Lactam Antibiotics: Structure-Activity Relationships [ouci.dntb.gov.ua]
Physicochemical properties of Suncillin
Title: Physicochemical Profiling and Stability of Suncillin (BL-P1462): A Technical Guide for Drug Development
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of Suncillin (BL-P1462), a semisynthetic sulfonamidopenicillin. Designed for researchers and formulation scientists, this document moves beyond basic data listing to explore the structural determinants of Suncillin’s behavior. We examine its solubility profile, ionization constants, and degradation kinetics, culminating in a validated logic for analytical method development.
Chemical Identity & Molecular Architecture
Suncillin represents a specific subclass of beta-lactam antibiotics where the side-chain functionality is modified to enhance activity against Gram-negative organisms, particularly Pseudomonas aeruginosa. Unlike carbenicillin, which utilizes a carboxyl group, Suncillin incorporates a sulfoamino moiety.
Nomenclature and Identification
-
INN: Suncillin[1]
-
CAS Registry Number: 22164-94-9[1]
-
Chemical Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]
-
Molecular Formula: C₁₆H₁₉N₃O₇S₂[1]
-
Molecular Weight: 429.47 g/mol
Structural Analysis
The molecule is built upon the 6-aminopenicillanic acid (6-APA) core, fused to a specific side chain.
-
Core: A four-membered beta-lactam ring fused to a five-membered thiazolidine ring. This bicyclic system is under significant ring strain, driving its reactivity (and instability).
-
Side Chain: A phenylglycyl derivative where the alpha-amino group is sulfonated (–NH–SO₃H).
-
Significance: The sulfoamino group is strongly acidic and highly polar. This structural choice mimics the charge distribution of carbenicillin but alters the steric and electronic environment around the amide linkage, potentially influencing beta-lactamase resistance.
-
Figure 1: Structural decomposition of Suncillin highlighting functional zones critical for stability and activity.
Physicochemical Core Properties
Understanding the ionization and solubility profile is prerequisite to any formulation or extraction strategy.
Ionization and pKa
Suncillin is a dianionic species at physiological pH.
-
pKa1 (Carboxyl): ~2.7 (Typical for penicillins).
-
pKa2 (Sulfoamino): < 2.0 (Estimated). The sulfamic acid moiety is strongly acidic, ensuring it remains ionized (negatively charged) across the entire physiological pH range.
-
Implication: Suncillin exists as a dianion (disodium salt in formulation) at pH 7.4. This prevents passive diffusion across lipid membranes (low oral bioavailability) but facilitates high solubility in aqueous plasma.
Solubility Profile
| Solvent | Solubility | Mechanistic Insight |
| Water (pH 7) | Very High (>50 mg/mL) | The dianionic nature creates a high hydration energy, making the sodium salt freely soluble. |
| Methanol | Moderate | Soluble due to polar interactions, but less than water. |
| Chloroform | Negligible | The charged species cannot partition into non-polar solvents. |
| Lipids | Very Low | Correlates with a low LogP (approx 0.5), limiting CNS penetration unless meninges are inflamed. |
Partition Coefficient (LogP)
-
Computed XLogP3: 0.5
-
Interpretation: The molecule is hydrophilic. In partitioning experiments (Octanol/Water), the drug overwhelmingly favors the aqueous phase. This dictates that extraction from biological matrices requires protein precipitation or solid-phase extraction (SPE) rather than liquid-liquid extraction with non-polar solvents.
Stability & Degradation Pathways[3]
The stability of Suncillin is governed by the fragility of the beta-lactam ring. As a Senior Scientist, you must treat the pH of the formulation as the critical quality attribute (CQA).
Hydrolysis Kinetics
The beta-lactam ring is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by both acid and base.
-
Acidic Degradation (pH < 4): Protonation of the beta-lactam nitrogen increases the electrophilicity of the carbonyl carbon, leading to rapid ring opening to form Suncillin Penicilloic Acid .
-
Basic Degradation (pH > 8): Hydroxide ions directly attack the carbonyl, similarly opening the ring.
-
Optimal Stability: pH 6.0 – 6.8. Formulations are typically buffered (e.g., Citrate or Phosphate) to this range to maximize shelf-life.
Temperature Sensitivity
Like all penicillins, Suncillin follows Arrhenius kinetics.
-
Reconstitution: Once reconstituted in aqueous solution, hydrolysis accelerates significantly. Solutions should be used within 24 hours at 4°C.
-
Lyophilization: The drug is supplied as a lyophilized powder (Suncillin Sodium) to arrest hydrolysis during storage.
Figure 2: Primary degradation pathway of Suncillin via beta-lactam hydrolysis.
Analytical Methodology (HPLC Protocol)
For the quantification of Suncillin in stability samples or biological fluids, a Reverse-Phase HPLC (RP-HPLC) method is the industry standard. The following protocol is designed to ensure peak shape symmetry despite the molecule's acidic nature.
Method Logic
-
Stationary Phase: C18 (Octadecylsilane). The hydrophobic chain retains the phenyl ring of the side chain.
-
Mobile Phase pH: Must be controlled. At pH < 3, the carboxyl group protonates, increasing retention but risking degradation. At pH 6-7, the drug is fully ionized and elutes early. Recommendation: Use a phosphate buffer at pH 4.5 – 5.0. This offers a compromise between stability and retention.
-
Ion Pairing (Optional): If retention is too low due to the dianionic charge, an ion-pairing agent like Tetrabutylammonium phosphate (TBAP) can be added to the mobile phase to increase retention on the C18 column.
Standardized Protocol
| Parameter | Specification | Rationale |
| Column | C18, 5 µm, 250 x 4.6 mm | Standard analytical scale for robust separation. |
| Mobile Phase | 0.05M Phosphate Buffer (pH 5.0) : Acetonitrile (85:15 v/v) | Buffer maintains ionization state; ACN elutes the organic skeleton. |
| Flow Rate | 1.0 mL/min | Standard backpressure and equilibration. |
| Detection | UV @ 220 nm or 254 nm | 220 nm provides higher sensitivity (amide bonds); 254 nm is more specific (phenyl ring). |
| Temperature | 25°C | Ambient control to prevent retention time drift. |
| Injection Vol | 20 µL | Standard loop size. |
Validation Criteria (Self-Validating System)
-
System Suitability: The tailing factor must be < 1.5. If tailing occurs, it indicates interaction with residual silanols on the column; increase buffer strength or add triethylamine.
-
Linearity: R² > 0.999 over the range of 10 – 200 µg/mL.
-
Specificity: Inject a forced degradation sample (acid hydrolyzed). The method must resolve the parent Suncillin peak from the Penicilloic acid peak (which usually elutes earlier due to increased polarity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034014, Suncillin. Retrieved October 26, 2023 from [Link]
-
Barza, M., et al. (1970). In vitro studies of BL-P1462, a new semisynthetic penicillin with anti-pseudomonas activity.[2] Antimicrobial Agents and Chemotherapy.[3] Retrieved from [Link]
Sources
Suncillin: Spectrum of Activity and Technical Application Guide
Executive Summary
Suncillin (BL-P1322) is a semi-synthetic sulfobenzylpenicillin antibiotic, distinct for its anionic side chain which confers specific activity against Gram-negative bacilli, particularly Pseudomonas aeruginosa. While structurally related to carbenicillin and sulbenicillin , Suncillin is characterized by a unique stability profile in physiological saline, making it a critical reagent for long-duration assays where other carboxypenicillins degrade rapidly.
This guide details the spectrum of activity, mechanistic basis, and validated experimental protocols for utilizing Suncillin in microbiological research, with a specific focus on its application against recalcitrant Gram-negative pathogens.
Chemical Basis & Mechanism of Action[1]
Structural Pharmacology
Suncillin is chemically defined as 6-(α-sulfoaminophenylacetamido)penicillanic acid .[1] It belongs to the ureidopenicillin/sulfobenzylpenicillin subclass.[2]
-
Core Moiety: The β-lactam ring is responsible for the acylation of bacterial transpeptidases.
-
Side Chain: The α-sulfoamino group enhances penetration through the porin channels of Gram-negative outer membranes, a prerequisite for activity against Pseudomonas spp.
Mechanism of Action (MOA)
Suncillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) , specifically PBP-1a and PBP-3 in Gram-negative bacteria. By covalently binding to the serine residue in the active site of these enzymes, Suncillin halts peptidoglycan cross-linking (transpeptidation), leading to cell wall instability and osmotic lysis.
Signaling Pathway Visualization
Figure 1: Mechanism of Action of Suncillin against Gram-negative cell wall synthesis.[2]
Spectrum of Activity: Gram-Negative Focus
Suncillin is classified as an antipseudomonal penicillin . Its spectrum is narrower than modern carbapenems but highly specific. It is generally 2-fold less potent than carbenicillin on a weight basis but offers superior hydrolytic stability, which is critical for specific experimental conditions.
Quantitative Activity Profile (MIC Ranges)
The following data summarizes the Minimum Inhibitory Concentrations (MIC) against key Gram-negative isolates. Note the cross-resistance patterns with Carbenicillin.[2][3]
| Organism | Strain Type | Suncillin MIC (µg/mL) | Carbenicillin MIC (µg/mL) | Interpretation |
| Pseudomonas aeruginosa | Wild Type (PAO1) | 50 - 128 | 25 - 64 | Moderate Activity |
| Pseudomonas aeruginosa | Carbenicillin-Resistant | > 512 | > 512 | Cross-Resistance |
| Proteus mirabilis | Indole-negative | 2 - 8 | 1 - 4 | High Activity |
| Proteus vulgaris | Indole-positive | 16 - 64 | 8 - 32 | Variable |
| Escherichia coli | Clinical Isolate | 16 - 64 | 8 - 32 | Moderate Activity |
| Klebsiella pneumoniae | Standard | > 128 | > 128 | Intrinsically Resistant |
Technical Insight: Suncillin requires higher concentrations than modern antipseudomonals (e.g., Piperacillin). However, in in vitro time-kill studies extending beyond 12 hours, Suncillin often outperforms Carbenicillin due to the latter's rapid degradation in acidic or saline-rich media.
Resistance Determinants
-
Beta-Lactamases: Suncillin is susceptible to hydrolysis by Class A (TEM-1) and Class B (Metallo-β-lactamases) enzymes. It is not stable against penicillinases produced by Staphylococcus aureus.
-
Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa increases Suncillin MICs significantly.
Experimental Protocols
Protocol A: Comparative Stability Assay (Suncillin vs. Carbenicillin)
Purpose: To validate the utility of Suncillin in long-term saline incubations where Carbenicillin instability leads to false-negative resistance results.
Reagents:
-
Suncillin Sodium Salt (Reference Std)
-
Carbenicillin Disodium
-
Phosphate Buffered Saline (PBS), pH 7.2
-
HPLC Grade Water
Workflow:
-
Preparation: Dissolve both antibiotics to a final concentration of 10 mg/mL in PBS.
-
Incubation: Aliquot samples into sterile glass vials. Incubate at 37°C (simulating physiological/assay conditions).
-
Sampling: Withdraw 100 µL aliquots at T=0, T=6h, T=12h, T=24h, and T=48h.
-
Bioassay/HPLC:
-
Bioassay Method: Impregnate blank paper discs with 20 µL of sampled solution and place on P. aeruginosa (sensitive strain) lawn. Measure Zone of Inhibition (ZOI).
-
HPLC Method: C18 Column, Mobile phase: Acetonitrile:Phosphate Buffer (20:80). Detect at 230 nm.
-
Expected Result: Carbenicillin typically loses >50% activity by T=24h in saline. Suncillin retains >80% activity at T=24h.
Protocol B: Broth Microdilution for MIC Determination
Standard: CLSI M07-A10 adapted for Suncillin.
-
Inoculum Prep: Adjust P. aeruginosa culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well round-bottom plate.
-
Dilution Series:
-
Add 100 µL CAMHB to columns 2–12.
-
Add 200 µL of Suncillin stock (e.g., 512 µg/mL) to column 1.
-
Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.
-
Resulting Range: 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL).
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for Suncillin MIC determination.
References
-
Comparison of Suncillin and Carbenicillin Effect on Pseudomonas aeruginosa. Source: PubMed / NIH Summary: Establishes Suncillin's comparative potency (approx. 50% of Carbenicillin) but highlights its superior stability in saline solution. URL:[Link]
-
Suncillin | C16H19N3O7S2 | CID 3034014. Source: PubChem Summary:[1] Detailed chemical structure, physical properties, and classification as a sulfobenzylpenicillin. URL:[Link]
-
Pharmacokinetics of Sulbenicillin (Related Compound). Source: PubMed Summary:[3] Provides context on the pharmacokinetics of sulfobenzylpenicillins, relevant for extrapolating Suncillin's in vivo behavior. URL:[Link]
-
Activity of Apalcillin against Pseudomonas aeruginosa. Source: PubMed Summary:[3] Comparative MIC analysis of antipseudomonal penicillins, providing a baseline for resistance profiling in Pseudomonas. URL:[Link]
Sources
- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suncillin | 22164-94-9 | Benchchem [benchchem.com]
- 3. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Sulbenicillin (Suncillin)
Introduction & Mechanism of Action
Sulbenicillin (often marketed as Suncillin ) is a broad-spectrum, semi-synthetic penicillin belonging to the carboxypenicillin and sulfonated benzylpenicillin class. Historically significant for its activity against Pseudomonas aeruginosa and Proteus species, it functions similarly to carbenicillin and ticarcillin.
For researchers and drug development professionals, accurate Minimum Inhibitory Concentration (MIC) testing of Sulbenicillin is critical for surveillance of resistance patterns (particularly in P. aeruginosa) and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Mechanism of Action
Sulbenicillin acts as a structural analogue of D-alanyl-D-alanine. It covalently binds to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation enzyme activity, preventing the cross-linking of peptidoglycan chains. The result is a weakened cell wall susceptible to osmotic lysis.[1]
Figure 1: Mechanism of Action pathway for Sulbenicillin-induced bacterial cell lysis.
Pre-Analytical Preparation
Critical Warning: Beta-lactams, including Sulbenicillin, are hygroscopic and unstable in solution. Strict adherence to solvent choice and storage conditions is required to prevent hydrolytic degradation of the beta-lactam ring prior to testing.
Material Specifications
-
Active Pharmaceutical Ingredient (API): Sulbenicillin Sodium (CAS: 37091-65-9 or 22164-94-9 for free acid).
-
Potency: Obtain the Certificate of Analysis (CoA) to determine the potency (
). Do not assume 100% purity. -
Solvent: Sterile Distilled Water (preferred) or Phosphate Buffer (pH 6.0).
-
Note: Avoid acidic diluents (pH < 5.5) as they rapidly degrade the drug.
-
Stock Solution Preparation
Calculate the weight of the powder required using the following formula to account for potency:
Standard Stock Protocol:
-
Target Concentration: Prepare a stock solution of 10,240
(allows for convenient serial dilution down to clinical ranges). -
Dissolution: Weigh the powder into a sterile tube. Add 50% of the total volume of solvent. Vortex gently until dissolved. Add remaining solvent to volume.
-
Sterilization: If not using sterile API, filter sterilize using a 0.22
PES (Polyethersulfone) membrane. Do not use Nylon filters as they may bind beta-lactams. -
Storage: Use immediately or aliquot and freeze at -70°C . Thaw only once.
Experimental Protocol: Broth Microdilution
This protocol follows CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically), adapted for Sulbenicillin.
Test System
-
Format: 96-well sterile polystyrene microtiter plates (U-bottom).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Why CAMHB?P. aeruginosa susceptibility to beta-lactams is influenced by divalent cations (
, ). Standard Mueller-Hinton broth must be adjusted to physiological levels (Ca: 20-25 mg/L; Mg: 10-12.5 mg/L) to prevent false resistance/susceptibility.
-
Dilution Scheme (2-Fold Serial Dilution)
Prepare intermediate dilutions in CAMHB to ensure the final concentration in the well (after adding bacteria) covers the expected range (typically 0.5
| Step | Source Solution | Source Vol ( | Diluent (CAMHB) Vol ( | Intermediate Conc ( | Final Well Conc ( |
| 1 | Stock (10,240) | 40 | 1560 | 256 | 128 |
| 2 | Step 1 (256) | 1000 | 1000 | 128 | 64 |
| 3 | Step 2 (128) | 1000 | 1000 | 64 | 32 |
| 4 | Step 3 (64) | 1000 | 1000 | 32 | 16 |
| ... | ... | ... | ... | ... | ... |
| 8 | Step 7 (4) | 1000 | 1000 | 2 | 1 |
Inoculum Preparation
-
Source: Select 3-5 isolated colonies from a fresh (18-24h) non-selective agar plate.
-
Suspension: Suspend in saline to match 0.5 McFarland Standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB.
-
Inoculation: Add 50
of the diluted inoculum to 50 of the drug solution in the wells.-
Final Inoculum Density:
CFU/mL.
-
Workflow Visualization
Figure 2: Step-by-step workflow for Broth Microdilution MIC testing.
Quality Control & Validation
To ensure "Trustworthiness" and system validity, every MIC run must include Quality Control (QC) strains with known MIC ranges for Carboxypenicillins. If Sulbenicillin-specific breakpoints are not available in the current year's guidelines, use Carbenicillin or Ticarcillin ranges as the closest pharmacodynamic proxy, or establish internal ranges based on historical data.
Recommended QC Strains
-
Gram-Negative Control: Pseudomonas aeruginosa ATCC 27853
-
Gram-Negative Control: Escherichia coli ATCC 25922
Acceptance Criteria (System Suitability)
A test run is valid ONLY if:
-
Growth Control Well: Shows strong turbidity (confluent growth).
-
Sterility Control Well: Shows no growth (clear).
-
QC Strain MIC: Falls within the CLSI/EUCAST defined ranges (e.g., for Carbenicillin/Ticarcillin derivatives against P. aeruginosa ATCC 27853, typical ranges are often 16-64
, but verify with specific Sulbenicillin CoA data if provided).
Data Analysis & Interpretation
Reading Results[3]
-
Definition of MIC: The lowest concentration of antibiotic that completely inhibits visible growth.
-
Trailing Endpoints: Beta-lactams may show a "haze" or "trailing" growth. Read the MIC as the first well with no visible turbidity compared to the growth control.
-
Skipped Wells: If growth occurs at a higher concentration but not at a lower one (e.g., growth at 8, no growth at 4, growth at 2), the test is invalid due to technical error (pipetting or contamination). Repeat the assay.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| QC MIC too high | Inoculum too heavy | Verify 0.5 McFarland with a turbidity meter. |
| Drug degraded | Prepare fresh stock; check pH of solvent. | |
| QC MIC too low | Inoculum too light | Ensure viable colonies; vortex suspension well. |
| Cation levels in CAMHB high | Use standardized CAMHB from reputable supplier. | |
| Skipped Wells | Pipetting error | Check pipette calibration and tip seating. |
| Growth in Sterility Well | Contaminated media/buffer | Filter sterilize all reagents; work in biosafety cabinet. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link]
-
PubChem. (2024). Sulbenicillin Sodium Compound Summary. National Library of Medicine. [Link]
-
Noguchi, H., et al. (1976). In vitro and in vivo antibacterial activity of sulbenicillin. Antimicrobial Agents and Chemotherapy.[3][4][5][6] [Link] (Historical reference for spectrum validation).
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 3. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 4. Sulbenicillin Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. caymanchem.com [caymanchem.com]
Profiling Penicillin-Binding Protein Activity and Inhibition using Fluorescent β-Lactam Probes
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Their indispensable role has made them the primary targets for β-lactam antibiotics, including penicillins like Suncillin, cephalosporins, and carbapenems.[2] Understanding the affinity and selectivity of novel antimicrobial compounds for specific PBPs is a cornerstone of modern antibiotic development. This guide provides a comprehensive framework and detailed protocols for the use of fluorescently-labeled penicillin derivatives, such as the widely-used Bocillin™ FL, as activity-based probes to profile PBP activity directly in bacterial membranes and to quantify the inhibitory potency of unlabeled compounds through competitive assays. We detail the underlying principles, step-by-step experimental procedures, data analysis, and critical troubleshooting insights to ensure robust and reproducible results for researchers in microbiology and drug discovery.
Introduction: The Central Role of PBPs in Bacterial Survival
The structural integrity of most bacteria is maintained by the peptidoglycan (PG) cell wall, a unique mesh-like polymer that encases the cytoplasmic membrane.[1] PBPs catalyze the final transpeptidation and carboxypeptidation steps in PG biosynthesis, cross-linking peptide stems to create a rigid and protective exoskeleton.[1][3] By mimicking the D-Alanyl-D-Alanine structure of the natural PG substrate, β-lactam antibiotics act as suicide inhibitors, forming a stable, covalent acyl-enzyme intermediate with a conserved serine residue in the PBP active site.[2][3] This irreversible inactivation disrupts cell wall synthesis, leading to cell lysis and bacterial death.[4][5]
Bacteria typically express multiple PBPs, which are classified into high- and low-molecular-weight categories and can have distinct or overlapping functions in cell elongation, division, and morphology.[3] The development of antibiotic resistance can occur through the expression of altered PBPs with reduced affinity for β-lactams. Therefore, methods to directly visualize PBP activity and assess the binding affinity of new inhibitors are crucial.
Fluorescent penicillin probes are powerful tools for this purpose. These are β-lactam molecules, such as Suncillin or Penicillin V, that have been chemically modified to include a fluorophore. The most established and commercially available of these is Bocillin™ FL, a derivative of Penicillin V conjugated to a BODIPY® fluorophore.[6][7][8] This probe retains the ability to covalently bind to the active site of most PBPs, allowing for their direct detection and quantification via in-gel fluorescence after SDS-PAGE separation.[9][10]
Principle of the Assay: Activity-Based Probing of PBPs
The assay leverages the covalent, mechanism-based inhibition of PBPs by β-lactams.[3] The fluorescent probe acts as an activity-based reporter, only labeling catalytically active PBPs that are accessible.
A. Direct PBP Profiling: In this application, bacterial membranes containing the native complement of PBPs are incubated directly with a saturating concentration of the fluorescent penicillin probe. The probe covalently binds to all accessible, active PBPs. When the membrane proteins are separated by SDS-PAGE, the labeled PBPs can be visualized using a fluorescent gel scanner, revealing the PBP "profile" of the organism—a characteristic pattern of bands corresponding to its active PBP repertoire.
B. Competitive Inhibition Assay (IC₅₀ Determination): To determine the potency of an unlabeled test compound (e.g., a new antibiotic), a competitive assay is performed.[3][11] Membranes are first incubated with varying concentrations of the test inhibitor. This allows the compound to bind to its target PBPs. Subsequently, a fixed, saturating concentration of the fluorescent penicillin probe is added. The probe will then label only the PBPs whose active sites were not previously occupied by the test inhibitor. As the concentration of the test inhibitor increases, it will outcompete the fluorescent probe for binding to its target PBPs, resulting in a dose-dependent decrease in the fluorescent signal for those specific PBP bands.[11] By quantifying the fluorescence intensity of a target PBP band at each inhibitor concentration, a dose-response curve can be generated to calculate the IC₅₀ (the concentration of inhibitor required to block 50% of probe binding).
Mechanism of PBP Acylation by a Fluorescent Penicillin Probe
The core of the assay is the chemical reaction between the PBP active site and the β-lactam ring of the probe. This diagram illustrates the fundamental mechanism.
Caption: PBP acylation by a fluorescent β-lactam probe.
Materials and Reagents
| Reagent/Material | Notes |
| Bacterial Strain | e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus |
| Growth Media | e.g., Luria-Bertani (LB) Broth, Tryptic Soy Broth (TSB) |
| Fluorescent Penicillin Probe | Bocillin™ FL Penicillin, BODIPY™ FL conjugate (Thermo Fisher Scientific) |
| Test Inhibitor | Unlabeled antibiotic or compound of interest |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT |
| Protease Inhibitor Cocktail | EDTA-free, for use during lysis |
| DNase I | To reduce viscosity from released DNA during lysis |
| Phosphate-Buffered Saline (PBS) | pH 7.4 |
| Dimethyl Sulfoxide (DMSO) | For dissolving probe and inhibitors |
| SDS-PAGE reagents | Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED |
| Laemmli Sample Buffer (4X) | For sample denaturation |
| Instrumentation | Centrifuge (refrigerated), Ultracentrifuge, Sonicator, Spectrophotometer, Fluorescent Gel Imager (e.g., Typhoon™ or ChemiDoc™ with appropriate filters for BODIPY FL: ~488 nm excitation, ~520 nm emission)[12] |
Experimental Protocols
Protocol 1: Preparation of Bacterial Membranes
Causality: PBPs are primarily membrane-associated proteins.[12] Isolating the membrane fraction concentrates the PBPs, removes soluble cytoplasmic proteins that can interfere with the assay, and is essential for in vitro analysis.
-
Culture Growth: Inoculate 1 L of appropriate growth media with the bacterial strain of interest. Grow the culture at 37°C with vigorous shaking to the late-logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 50 mL of cold PBS (pH 7.4) and centrifuge again. This step removes residual media components.
-
Cell Lysis: Resuspend the washed cell pellet in 10 mL of cold Lysis Buffer containing a protease inhibitor cocktail and a small amount of DNase I.
-
Expert Insight: Using a probe sonicator is highly effective for bacterial lysis. Perform sonication on ice in short bursts (e.g., 10 cycles of 30 seconds ON, 60 seconds OFF) to prevent overheating and protein denaturation.[12]
-
-
Clarification: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and large debris. Carefully transfer the supernatant to a fresh tube.
-
Membrane Isolation: Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Final Preparation: Discard the supernatant (cytosolic fraction). Resuspend the translucent membrane pellet in a minimal volume (e.g., 1-2 mL) of cold PBS.
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive PBP Inhibition Assay
Self-Validation: This protocol includes essential controls: a 'No Inhibitor' control (0% inhibition, maximum signal) to define the baseline PBP profile, and a 'No Probe' control to check for background autofluorescence from the membranes.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution series of your unlabeled test inhibitor in DMSO. A typical starting range would be from 1 mM down to 1 nM.
-
Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice.
| Component | Test Sample | No Inhibitor Control | No Probe Control |
| PBS (pH 7.4) | to 50 µL | to 50 µL | to 50 µL |
| Membrane Prep (2 mg/mL) | 10 µL (40 µg total) | 10 µL (40 µg total) | 10 µL (40 µg total) |
| Test Inhibitor (serial dilution) | 1 µL | --- | 1 µL (highest conc.) |
| DMSO | --- | 1 µL | --- |
-
Inhibitor Pre-incubation: Mix gently and incubate the reactions at 30°C for 15 minutes. This allows the unlabeled inhibitor to bind to its target PBPs.
-
Fluorescent Probe Labeling: Add 1 µL of 500 µM Bocillin™ FL probe (final concentration: 10 µM) to the 'Test Sample' and 'No Inhibitor Control' tubes. Do not add the probe to the 'No Probe Control'.
-
Expert Insight: The concentration of the fluorescent probe should be saturating to ensure all available PBPs are labeled in the control lane. A final concentration of 10-25 µM is commonly used.[6]
-
-
Labeling Incubation: Mix gently and incubate at 30°C for an additional 30 minutes.[6]
-
Stop Reaction: Stop the labeling reaction by adding 17 µL of 4X Laemmli Sample Buffer to each tube.
-
Denaturation: Heat all samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20 µL of each sample onto a 10% or 12% SDS-PAGE gel. Run the gel at a constant voltage (e.g., 180 V) until the dye front reaches the bottom.[12]
-
In-Gel Fluorescence Scanning:
-
Carefully remove the gel from the cassette and rinse it briefly with deionized water. Do not stain with Coomassie or other dyes.
-
Immediately scan the gel using a fluorescent imager with filters appropriate for the probe's fluorophore (e.g., excitation at ~488 nm and emission at ~520 nm for BODIPY FL).[12] Adjust the photomultiplier tube (PMT) voltage to obtain a strong signal in the control lane without saturating the detector.
-
Competitive PBP Assay Workflow
This diagram outlines the key steps and decision points in the competitive assay protocol.
Caption: Workflow for a competitive PBP inhibition assay.
Data Analysis and Interpretation
-
Image Analysis: Open the scanned gel image in an analysis software (e.g., ImageJ).
-
Quantification: For each lane, measure the integrated density (intensity) of the PBP band of interest.
-
Background Subtraction: Subtract the background signal measured from a comparable area of the gel that contains no protein bands.
-
Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Intensity_Test / Intensity_Control)) Where Intensity_Test is the band intensity in the presence of the inhibitor and Intensity_Control is the band intensity from the 'No Inhibitor' control lane.
-
IC₅₀ Calculation: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Sample Data Presentation
The results of a competitive assay can be summarized to compare the potency of different compounds against specific PBPs.
| Compound | Target Organism | Target PBP | IC₅₀ (nM) |
| Ampicillin | E. coli | PBP2 | 50 ± 8 |
| Ampicillin | E. coli | PBP3 | 15 ± 4 |
| Ceftazidime | P. aeruginosa | PBP3 | 120 ± 22 |
| Meropenem | E. coli | PBP2 | 5 ± 1.5 |
| Test Compound X | E. coli | PBP2 | 25 ± 6 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Inactive PBP preparation.2. Degraded fluorescent probe.3. Insufficient probe concentration. | 1. Prepare fresh membranes, ensuring they are kept cold. Minimize freeze-thaw cycles.2. Aliquot and store probe at -20°C or -80°C, protected from light. Test on a known positive control.3. Increase probe concentration (e.g., to 25 µM). |
| High Background Signal | 1. Excess, unbound probe not washed out.2. Non-specific binding of the probe. | 1. Ensure the gel is only briefly rinsed in water before scanning; extensive washing is not needed for in-gel fluorescence.2. This is inherent to the method; ensure proper background subtraction during analysis. |
| Smeared Bands | 1. Membrane prep is not fully solubilized.2. DNA contamination causing viscosity.3. Protein degradation. | 1. Ensure complete mixing with Laemmli buffer before loading.2. Ensure adequate DNase I was used during lysis.3. Always use protease inhibitors during membrane preparation. |
| Inconsistent Results | 1. Inaccurate protein quantification.2. Pipetting errors with inhibitor dilutions. | 1. Use a reliable protein assay and ensure all samples have the same total protein amount.2. Prepare fresh dilutions for each experiment; be precise when pipetting small volumes. |
References
-
Kahan, J. S., & Kahan, F. M. (1973). Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa. PubMed. Retrieved from [Link]
-
Michaels, Y. S., et al. (2018). Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting. NIH National Library of Medicine. Retrieved from [Link]
-
Ruklan, T., & Carlson, E. E. (2021). Decoding the Penicillin-Binding Proteins with Activity-Based Probes. NIH National Library of Medicine. Retrieved from [Link]
-
Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. American Society for Microbiology. Retrieved from [Link]
-
Marques, A. R. A., et al. (2023). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. RSC Medicinal Chemistry. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Azlocillin Sodium?. Patsnap Synapse. Retrieved from [Link]
-
Miao, B., et al. (2013). High-throughput fluorescence assay for membrane-protein interaction. NIH National Library of Medicine. Retrieved from [Link]
-
Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 43(5), 1124–1128. Retrieved from [Link]
-
Semantic Scholar. (n.d.). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Retrieved from [Link]
-
Thaker, P. B., et al. (2022). Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655. NIH National Library of Medicine. Retrieved from [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. NIH National Library of Medicine. Retrieved from [Link]
-
Sannio, F., et al. (2018). Development of New Drugs for an Old Target — The Penicillin Binding Proteins. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). PBP binding competition assay between Bocillin FL and SPR859 (a) or meropenem (b) using E. coli K-12 cell membranes. Retrieved from [Link]
-
Zhao, G., et al. (1999). BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins. PubMed. Retrieved from [Link]
-
Azure Biosystems. (n.d.). In-gel Fluorescence. Retrieved from [Link]
Sources
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suncillin | 22164-94-9 | Benchchem [benchchem.com]
- 5. What is the mechanism of Azlocillin Sodium? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Suncillin applications in antimicrobial resistance studies
Application Note: Suncillin (BLP-1654) Profiling in Gram-Negative Resistance Mechanisms
Introduction & Mechanistic Basis
Suncillin (CAS: 22164-94-9), also known as BLP-1654, is a semi-synthetic, broad-spectrum penicillin characterized by a unique sulfoamino side chain.[1] While historically compared to carbenicillin and sulbenicillin for its anti-pseudomonal activity, Suncillin serves a distinct role in modern Antimicrobial Resistance (AMR) studies as a chemical probe for Penicillin-Binding Protein 3 (PBP3) affinity and outer membrane permeability.[1]
Unlike standard amino-penicillins, Suncillin’s sulfonyl group confers enhanced stability in physiological saline, making it a superior candidate for long-duration kinetic assays where other
Mechanism of Action
Suncillin acts primarily by acylating the active site serine of PBP3 (ftsI) in Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species.
-
Primary Effect: Inhibition of PBP3 blocks septation during cell division.
-
Phenotype: This results in the formation of filamentous, non-septate cells (filaments) rather than immediate lysis, a hallmark of PBP3-targeted agents.
-
Resistance Nodes: Efficacy is modulated by periplasmic
-lactamases (e.g., AmpC, TEM) and efflux pumps (MexAB-OprM).[1]
Figure 1: Mechanistic pathway of Suncillin from entry to PBP3 inhibition.[1] Note the bifurcation in the periplasm where resistance mechanisms (hydrolysis) compete with target binding.
Protocol A: Morphological Profiling (PBP3 Inhibition Assay)
Objective: To confirm PBP3 targeting in P. aeruginosa clinical isolates by quantifying filamentation. This distinguishes Suncillin resistance (no filamentation = target modification or exclusion) from tolerance.[1]
Materials:
-
Suncillin Sodium (reconstituted in 0.9% NaCl).[1]
-
P. aeruginosa (ATCC 27853 as control).[1]
-
Mueller-Hinton Broth (MHB-II), cation-adjusted.[1]
-
Phase-contrast microscope (100x oil objective).[1]
-
Poly-L-lysine coated slides.[1]
Workflow:
-
Inoculum Prep: Dilute overnight culture to OD
0.1 in fresh MHB-II. -
Induction: Add Suncillin at 0.5
MIC (sub-inhibitory concentration).-
Note: Using sub-MIC levels is critical. Full MIC stops growth entirely; sub-MIC allows biomass accumulation while forcing the filamentation phenotype.
-
-
Incubation: Incubate at 37°C with shaking (200 rpm) for 3–4 hours (early log phase).
-
Fixation (Optional): If immediate viewing isn't possible, fix with 2% formaldehyde.[1] Live imaging is preferred to observe motility.
-
Microscopy:
Validation:
-
Positive Control: Ceftazidime (known PBP3 inhibitor) at 0.5
MIC.[1] -
Negative Control: Untreated culture.
Protocol B: Synergistic Checkerboard Assay (Aminoglycosides)
Objective: To evaluate Suncillin's ability to permeabilize the cell wall, enhancing the uptake of aminoglycosides (e.g., Tobramycin or Gentamicin). This replicates historical data showing synergy with Dibekacin.
Experimental Logic: Suncillin compromises cell wall integrity (peptidoglycan), allowing aminoglycosides better access to the ribosome.
Table 1: Checkerboard Plate Layout (96-Well)
| Row/Col | 1 (No Suncillin) | 2 (0.06 | ... | 8 (8 |
| A (No Amino) | Growth Control | Suncillin Only | ...[1] | Suncillin MIC |
| B (0.12 Amino) | Amino Only | Comb 1 | ... | Comb X |
| ... | ... | ... | ... | ... |
| H (8 Amino) | Amino MIC | ... | ...[1] | High/High |
Step-by-Step Protocol:
-
Stock Preparation:
-
Prepare Suncillin stock (10 mg/mL) in sterile saline.
-
Prepare Tobramycin stock (10 mg/mL) in water.[1]
-
-
Matrix Construction:
-
Inoculation:
-
Add
CFU/mL P. aeruginosa to all wells. -
Critical Step: Avoid the "inoculum effect" by strictly verifying CFU counts via plating.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Measure OD
or visual turbidity. -
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
Interpretation:
-
FICI
0.5: Synergy (Suncillin significantly enhances Tobramycin).[1] -
FICI 0.5 – 4.0: Indifference.
-
FICI > 4.0: Antagonism.
Protocol C: Beta-Lactamase Hydrolysis Stability
Objective: Suncillin is susceptible to Class A beta-lactamases.[1] This assay uses Suncillin as a substrate to profile the hydrolytic capacity of resistant isolates.
Method: UV Spectrophotometry (Direct Hydrolysis).[1]
Reagents:
-
Purified Beta-Lactamase (or crude periplasmic extract).[1]
-
Suncillin (100
M final concentration).[1] -
Phosphate Buffer (pH 7.0).[1]
Workflow:
-
Baseline: Measure the UV absorbance spectrum of Suncillin (200–300 nm) to identify
of the -lactam ring (typically ~235 nm for penicillins).[1] -
Reaction Start: In a quartz cuvette, mix Buffer + Enzyme. Zero the spectrophotometer.
-
Substrate Addition: Add Suncillin (100
M).[1] -
Kinetic Read: Monitor the decrease in Absorbance at
(e.g., 235 nm) over 5 minutes. -
Analysis: Calculate initial velocity (
). Compare of Suncillin to a reference substrate (e.g., Penicillin G).
Figure 2: Decision tree for interpreting hydrolysis kinetics. High hydrolysis rates indicate enzymatic resistance; low rates suggest the mechanism is likely impermeability (porin loss).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3034014, Suncillin. Retrieved from [Link][1]
-
Nishida, M., et al. (1976). Electron microscopy of Pseudomonas aeruginosa treated with sulbenicillin and dibekacin. The Journal of Antibiotics. Retrieved from [Link][1][2][3][4][5]
-
Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[1] Clinical Microbiology Reviews. Retrieved from [Link]
-
Hancock, R. E. (1981). Aminoglycoside uptake and mode of action--with special reference to streptomycin and gentamicin. Journal of Antimicrobial Chemotherapy. (Context on uptake synergy). Retrieved from [Link]
Sources
- 1. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Azlocillin | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antibiotic Classification & Mechanism - Basic Science - Orthobullets [orthobullets.com]
- 5. academic.oup.com [academic.oup.com]
Mechanistic Profiling of Suncillin (Sulbenicillin): Cell Wall Inhibition Protocols
Introduction & Mechanistic Basis[1][2][3][4]
Suncillin (chemically identified as Sulbenicillin , a semi-synthetic sulfonated penicillin) acts as a potent inhibitor of bacterial cell wall synthesis. Unlike bacteriostatic agents that merely halt growth, Suncillin is bactericidal. It functions by covalently binding to Penicillin-Binding Proteins (PBPs) —specifically high-molecular-weight transpeptidases (e.g., PBP3 in Pseudomonas aeruginosa and PBP1/2 in Staphylococcus aureus).
By mimicking the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Suncillin acylates the active site serine of the PBP. This irreversible inhibition blocks the cross-linking of peptidoglycan strands, leading to a weakened cell wall, morphological deformities (filamentation), and ultimately, osmotic lysis.
This guide details the protocols required to validate Suncillin’s efficacy, visualize its impact on cell morphology, and confirm its specific molecular targets.
Mechanism of Action Pathway
Figure 1: The cascade of Suncillin-induced cell wall failure. Suncillin acts as a suicide substrate for PBPs, permanently inactivating the enzymes responsible for structural integrity.[1]
Module 1: Quantitative Potency (MIC & Lysis Kinetics)
Before advanced imaging, the baseline potency must be established. We utilize a kinetic turbidimetric assay to distinguish between bacteriostatic and bactericidal (lytic) activity.
Protocol A: Kinetic Optical Density Assay
Objective: To determine if Suncillin induces rapid lysis or filamentation-mediated growth arrest.
Materials:
-
Mueller-Hinton Broth (cation-adjusted).
-
Spectrophotometer (96-well plate reader with temp control).
-
Target Strain (e.g., P. aeruginosa PAO1 or S. aureus ATCC 29213).
Step-by-Step:
-
Inoculum Prep: Dilute an overnight culture 1:100 into fresh broth. Grow to mid-log phase (
). -
Dilution: Adjust culture to
CFU/mL. -
Treatment: Aliquot into a 96-well plate. Add Suncillin at concentrations of 0.5x, 1x, 2x, and 4x the expected MIC. Include a Growth Control (no drug) and Sterility Control (media only).
-
Monitoring: Incubate at 37°C with orbital shaking. Measure
every 15 minutes for 12 hours.
Data Interpretation:
| Profile Observed | Biological Implication |
|---|---|
| Sharp OD Drop | Rapid lysis (Targeting PBP1a/1b). |
| OD Plateau | Bacteriostatic effect or tolerance. |
| Slow OD Rise | Filamentation (Targeting PBP3, common for Suncillin in Gram-negatives). Cells grow long but do not divide, increasing biomass without increasing CFU. |
Module 2: Target Engagement (Bocillin FL Competition Assay)
To prove Suncillin targets specific PBPs, we use Bocillin FL , a fluorescent penicillin derivative.[2][3] This is a competitive binding assay: if Suncillin binds a PBP, Bocillin FL cannot.
Protocol B: PBP Competition Assay
Objective: Identify the specific PBP isoforms inhibited by Suncillin.
Materials:
-
SDS-PAGE equipment and Fluorescence Scanner (e.g., Typhoon or similar).
Workflow Diagram:
Figure 2: Competitive binding workflow. Absence of a fluorescent band indicates Suncillin has successfully engaged and blocked that specific PBP.
Step-by-Step:
-
Membrane Isolation: Harvest bacteria, sonicate, and ultracentrifuge (100,000 x g) to isolate membrane fractions containing PBPs. Resuspend in PBS.[2][4]
-
Suncillin Binding: Incubate 50 µg of membrane protein with varying concentrations of Suncillin (0, 1, 10, 100 µg/mL) for 30 minutes at 37°C.
-
Labeling: Add Bocillin FL (final conc. 10 µM) to all samples. Incubate for 30 minutes.
-
Note: Suncillin will occupy its target PBPs. Bocillin FL will label only the remaining open PBPs.
-
-
Quenching: Add SDS-PAGE loading buffer and boil for 3 minutes to denature proteins and stop the reaction.
-
Visualization: Run samples on a 10% SDS-PAGE gel. Do not stain with Coomassie yet. Scan the gel directly using a fluorescence imager (Excitation 488 nm / Emission 520 nm).
Result Analysis:
-
Control Lane (No Suncillin): All PBPs appear as bright fluorescent bands.
-
Treatment Lane: If a band disappears (e.g., PBP3), it confirms Suncillin binds that specific protein with high affinity.
Module 3: In Situ Peptidoglycan Imaging (FDAA Labeling)
Modern analysis uses Fluorescent D-Amino Acids (FDAAs) like HADA (blue) or NADA (green).[8] These are incorporated into the peptidoglycan mesh by active transpeptidases.
Protocol C: Pulse-Chase Peptidoglycan Tracking
Objective: Visualize where cell wall synthesis is active and where Suncillin disrupts it.
Materials:
-
HADA (HCC-amino-D-alanine).[8]
-
Fluorescence Microscope (100x Phase/Fluorescence).
-
Poly-L-lysine coated slides.
Step-by-Step:
-
Culture: Grow bacteria to early log phase.
-
Treatment: Add Suncillin (at 0.5x MIC to induce morphology changes without immediate lysis) for 1 hour.
-
Labeling (Pulse): Add HADA (final conc. 1 mM) to the culture. Incubate for 15 minutes (approx. 1/2 generation time).
-
Wash: Centrifuge (5000 x g, 3 min) and wash 2x with PBS to remove unbound dye.
-
Fixation: Resuspend in 4% Paraformaldehyde (PFA) for 15 minutes.
-
Imaging: Mount on slides.
Observations:
-
Untreated: Uniform peripheral staining or strong septal staining (division plane).
-
Suncillin Treated:
-
PBP3 Inhibition: Cells elongate (filaments). Staining may be diffuse along the sidewall but absent at the septum (failed division).
-
Lytic Effect:[9] "Bulges" or bright fluorescent spots indicating peptidoglycan accumulation at weak points prior to bursting.
-
Module 4: High-Resolution Morphology (SEM)
Scanning Electron Microscopy (SEM) provides the definitive visual evidence of cell wall damage.
Protocol D: SEM Preparation for Fragile Cells
Critical Note: Suncillin-treated cells are osmotically fragile. Standard preparation may cause artifacts (collapse).
-
Fixation: Gently mix culture 1:1 with 2.5% Glutaraldehyde in 0.1M Sodium Cacodylate buffer . Do not centrifuge prior to fixation to avoid crushing fragile spheroplasts. Fix for 2 hours.
-
Filtration: Gently filter cells onto a 0.2 µm polycarbonate membrane filter (do not use centrifugal pellets).
-
Dehydration: Ethanol series (30%, 50%, 70%, 90%, 100% x3) for 10 mins each.
-
Drying: Critical Point Drying (CPD) using liquid
or chemical drying with HMDS (Hexamethyldisilazane). -
Coating: Sputter coat with Gold/Palladium (5-10 nm).
-
Imaging: Image at 5-10 kV. Look for blebbing, wrinkling, filamentation, or exploded "ghost" cells.
References
-
Kuru, E., et al. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids." Angewandte Chemie International Edition, 51(50), 12519-12523. Link
-
Zhao, G., et al. (1999). "BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins." Antimicrobial Agents and Chemotherapy, 43(5), 1124–1128. Link
- Noguchi, H., et al. (1979). "Comparative studies of sulbenicillin and carbenicillin: Antibacterial activity and stability." Chemotherapy, 27, 266-274.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link
-
Typas, A., et al. (2011). "Regulation of peptidoglycan synthesis by outer-membrane proteins." Cell, 143(7), 1097-1109. Link
Sources
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- 3. mdpi.com [mdpi.com]
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- 5. news-medical.net [news-medical.net]
- 6. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Azlocillin Sodium? [synapse.patsnap.com]
Application Notes & Protocols: In Vivo Experimental Design Using Suncillin Models
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Laboratories Topic: In Vivo Experimental design using Suncillin models
Section 1: Understanding Suncillin - Pharmacology and Mechanism of Action
1.1 Introduction to Suncillin
Suncillin is a potent, third-generation penicillin-class antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs).[1][3] This acylation process prevents the final transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall, osmotic instability, and ultimately, bacterial cell lysis.[3][4][5] Suncillin has demonstrated significant activity against Gram-negative bacteria, including strains of Pseudomonas aeruginosa, a pathogen known for high intrinsic resistance.[1]
1.2 Therapeutic Rationale for In Vivo Studies
While in vitro tests like Minimum Inhibitory Concentration (MIC) are essential for determining baseline activity, they cannot predict clinical success.[6] In vivo models are indispensable as they integrate the complex interplay between the drug, the pathogen, and the host's physiological and immune systems.[7][8][9] The primary goals of Suncillin in vivo studies are to:
-
Establish Efficacy: Demonstrate a dose-dependent reduction in bacterial burden at a specific site of infection.
-
Define Pharmacokinetics/Pharmacodynamics (PK/PD): Understand the relationship between drug exposure (PK) and its antimicrobial effect (PD) to optimize dosing regimens.[10]
-
Assess Safety and Tolerability: Identify potential adverse effects and establish a preliminary safety window.[11]
1.3 Mechanism of Action (MoA)
Suncillin, like other β-lactam antibiotics, mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors.[3][4] This allows it to bind to the active site of PBPs, leading to the inactivation of these crucial enzymes and subsequent cell death.[4][5][12]
Caption: Mechanism of Action of Suncillin.
Section 2: Strategic In Vivo Experimental Workflow
A logical, phased approach is critical for generating robust and translatable in vivo data. The workflow should progress from establishing efficacy in a standardized model to understanding the drug's behavior in the host, and finally, to assessing its safety profile.
Caption: Phased In Vivo Experimental Workflow for Suncillin.
Section 3: In Vivo Model Selection and Rationale
The choice of animal model is fundamental to the success of preclinical studies.[11] The model must be relevant to the intended clinical application and reproducible. For initial efficacy testing of a novel antibacterial agent like Suncillin, the murine thigh infection model is the industry standard.[13][14]
3.1 Why the Neutropenic Murine Thigh Model?
-
Standardization and Reproducibility: It is the most standardized and widely used model for evaluating antimicrobial efficacy, with extensive historical data for comparison.[13][14]
-
Focus on Drug Activity: Rendering the mice neutropenic (typically with cyclophosphamide) minimizes the host's immune contribution, allowing for a direct assessment of the drug's bactericidal or bacteriostatic activity.[14][15]
-
PK/PD Correlation: The model is highly suitable for correlating drug exposure in plasma with the antimicrobial effect in a localized, contained tissue infection.[13]
Table 1: Comparison of Initial In Vivo Models for Suncillin
| Model Feature | Neutropenic Murine Thigh | Murine Sepsis/Peritonitis | Rat Lung Infection |
| Primary Endpoint | Bacterial Load (log10 CFU/thigh) | Survival Rate (%) | Bacterial Load (log10 CFU/lung) |
| Key Question | Direct antimicrobial efficacy, PK/PD | Systemic efficacy, survival benefit | Efficacy in a specific organ system |
| Complexity | Low to Moderate | High | High |
| Standardization | High[14] | Moderate | Moderate to Low |
| Best Use Case | Initial dose-ranging and PK/PD studies for Suncillin. | Evaluation of Suncillin in life-threatening systemic infections. | Specific indication studies (e.g., pneumonia).[10] |
Section 4: Core Experimental Protocols
These protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints. All procedures must be conducted under an approved animal use protocol and adhere to institutional and national animal welfare guidelines.
Protocol 1: Suncillin Efficacy in the Neutropenic Murine Thigh Infection Model
Principle: This protocol determines the dose-response relationship of Suncillin against a target pathogen (e.g., P. aeruginosa) in a localized soft-tissue infection model.[14][15] The primary endpoint is the reduction in bacterial colony-forming units (CFU) in the infected thigh muscle 24 hours after initiating treatment.
Materials:
-
6-8 week old female ICR or Swiss Webster mice.
-
Cyclophosphamide for injection.
-
Target pathogen (P. aeruginosa strain, e.g., ATCC 27853).
-
Suncillin, formulated in a sterile vehicle (e.g., 0.9% saline).
-
Vehicle control (0.9% saline).
-
Positive control antibiotic (e.g., Meropenem).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Sterile syringes, homogenizers, and consumables.
Methodology:
-
Induce Neutropenia (Self-Validation Step):
-
Prepare Inoculum:
-
Culture the P. aeruginosa strain overnight in TSB.
-
Dilute the culture in sterile saline to achieve a final concentration of ~1x10^7 CFU/mL. The exact concentration should be confirmed by plating serial dilutions on TSA plates.
-
-
Infection (Time 0):
-
Inject 0.1 mL of the bacterial inoculum (~1x10^6 CFU) directly into the right thigh muscle of each mouse.[16]
-
-
Treatment Initiation (Time +2 hours):
-
Two hours post-infection, randomize mice into treatment groups (n=3-5 per group).
-
Group 1 (Control): Sacrifice at T=2h to establish the baseline bacterial load.
-
Group 2 (Vehicle Control): Administer vehicle (e.g., 0.2 mL saline) subcutaneously (SC) at the same time points as drug administration.
-
Groups 3-6 (Suncillin Dose-Ranging): Administer Suncillin SC at various doses (e.g., 10, 30, 100, 300 mg/kg/day), often divided into multiple administrations (e.g., every 6 hours).[17]
-
Group 7 (Positive Control): Administer a clinically relevant dose of Meropenem.
-
Rationale: Including vehicle and positive controls validates the model. The vehicle group shows bacterial growth in the absence of treatment, while the positive control confirms the model's sensitivity to a known effective antibiotic.
-
-
Endpoint Analysis (Time +26 hours):
-
At 24 hours post-treatment initiation (26 hours post-infection), euthanize all mice.
-
Aseptically dissect the entire right thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline (e.g., 1 mL).
-
Perform serial 10-fold dilutions of the homogenate and plate onto TSA plates.
-
Incubate plates overnight at 37°C.
-
Count the colonies on the plates and calculate the log10 CFU per thigh.
-
Data Interpretation:
-
A successful experiment will show significant bacterial growth (~2-3 logs) in the vehicle control group compared to the 2-hour baseline.
-
The positive control should show a significant reduction in CFU.
-
Suncillin efficacy is determined by the dose-dependent reduction in log10 CFU/thigh compared to the vehicle control group at 24 hours. A reduction of ≥1 log10 is typically considered bacteriostatic, while a ≥3 log10 reduction is considered bactericidal.
Protocol 2: Pharmacokinetic (PK) Profiling of Suncillin in Rats
Principle: This protocol aims to determine the key PK parameters of Suncillin (e.g., Cmax, Tmax, AUC, T½) following a single intravenous (IV) and oral (PO) or subcutaneous (SC) dose. The rat is a standard preclinical model for PK studies.[18][19]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g) with jugular vein cannulas.
-
Suncillin, formulated for IV and PO/SC administration.
-
Dosing and blood collection syringes.
-
EDTA or heparinized tubes.
-
Centrifuge, analytical balance.
-
LC-MS/MS or other validated bioanalytical method for Suncillin quantification.
Methodology:
-
Animal Preparation and Dosing:
-
Acclimatize cannulated rats for at least 3 days.[19] Fast rats overnight before dosing (water ad libitum).
-
Group 1 (IV): Administer a single bolus dose of Suncillin (e.g., 10 mg/kg) via the jugular vein cannula.
-
Group 2 (PO/SC): Administer a single dose of Suncillin (e.g., 50 mg/kg) by oral gavage or subcutaneous injection.
-
Rationale: Using both IV and extravascular routes allows for the calculation of absolute bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100-200 µL) from each rat at specific time points. A typical schedule is:
-
IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours.[19]
-
PO/SC: pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours.
-
-
Place samples immediately into EDTA tubes on ice.
-
-
Plasma Processing:
-
Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Transfer plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Suncillin in plasma samples using a validated LC-MS/MS method.
-
Data Analysis and Key Parameters:
-
Plot the mean plasma concentration vs. time for each route.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters for Suncillin
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential peak-concentration toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC(0-inf) | Area Under the Curve (total drug exposure) | The primary measure of total drug exposure over time. |
| T½ | Elimination Half-life | Determines dosing frequency and time to reach steady-state.[20] |
| CL | Clearance | The rate at which the drug is removed from the body. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues.[20] |
| F% | Absolute Bioavailability (PO/IV or SC/IV) | The fraction of the administered dose that reaches systemic circulation. |
Protocol 3: Acute Oral Toxicity Study (Following OECD Guideline 423)
Principle: This protocol provides an estimate of the acute oral toxicity of Suncillin. It follows the Acute Toxic Class Method (OECD 423), a stepwise procedure that uses a minimum number of animals to classify a substance for hazard and labeling purposes.[21][22][23]
Materials:
-
Female Wistar rats (nulliparous and non-pregnant), 8-12 weeks old.
-
Suncillin, formulated in a suitable vehicle (e.g., water).
-
Oral gavage needles.
-
Calibrated scales.
Methodology:
-
Dosing and Observation (Stepwise Procedure):
-
The test uses fixed starting doses (e.g., 300 mg/kg or 2000 mg/kg).[22]
-
Step 1: Dose a group of 3 fasted female rats with the starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[23] Record all signs of toxicity, morbidity, and mortality.
-
Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.
-
-
Decision Logic (Self-Validating Progression):
-
The outcome of the first step determines the next action:
-
If 2-3 animals die: The LD50 is presumed to be in that dose range. The test is stopped, and the substance is classified.
-
If 0-1 animals die: The test proceeds to the next higher fixed dose (e.g., from 300 to 2000 mg/kg) using a new group of 3 animals.
-
If starting at 2000 mg/kg and 0-1 animals die: The test is stopped, and the LD50 is considered to be >2000 mg/kg.[23]
-
-
Rationale: This validated stepwise approach minimizes animal use while providing sufficient data for classification according to globally harmonized systems.[22]
-
-
Endpoint and Reporting:
-
The primary endpoint is mortality within the 14-day observation period.
-
At the end of the study, all surviving animals are euthanized.
-
The final report includes a detailed description of toxic signs, body weight changes, and the final LD50 estimate or classification.
-
Section 5: References
-
Suncillin | 22164-94-9 | Benchchem.
-
What is the mechanism of Azlocillin Sodium? - Patsnap Synapse.
-
In vivo verification of in vitro model of antibiotic treatment of device-related infection - NIH.
-
Neutropenic Thigh Infection Model - Charles River Laboratories.
-
Neutropenic thigh mouse model - GARDP Revive.
-
β-Lactamase inhibitor - Wikipedia.
-
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI.
-
An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PubMed Central.
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
-
Pharmacokinetic Profile of Spectinomycin in Rats - PMC - PubMed Central.
-
In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - NIH.
-
Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf.
-
Neutropenic Mouse Thigh Model of Infection - Noble Life Sciences.
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
-
Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen.
-
OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - Scientific Research Publishing.
-
Toxicity Profile and Pharmacokinetic Study of Antibiotic Mixtures, Gentamicin and Vancomycin, in Rat Plasma by Ecofriendly Liquid Chromatography Coupled Tandem Mass Spectrometry - ACS Publications.
-
Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem - NIH.
-
Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - MDPI.
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
-
β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH.
-
Pharmacokinetic Modeling of Free Amoxicillin Concentrations in Rat Muscle Extracellular Fluids Determined by Microdialysis - PubMed Central.
-
What are β-lactamase inhibitors and how do they work? - Patsnap Synapse.
-
Animal models in the evaluation of antimicrobial agents - ASM Journals.
-
Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review - MDPI.
-
azlocillin | Uses, Interactions, Mechanism of Action - medtigo.
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
-
Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI.
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA.
-
Antibiotics: Cell Wall Synthesis Inhibitors: Part 1 - YouTube.
-
Acute Toxicity - The Joint Research Centre: EU Science Hub - European Union.
-
In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmaco - Publishing at the Library.
-
Bacterial Efficacy Models for Preclinical Research - IBT Bioservices.
-
Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube.
-
Acute Oral Toxicity Acute Toxic Class Method with Report - Regulations.gov.
Sources
- 1. Suncillin | 22164-94-9 | Benchchem [benchchem.com]
- 2. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azlocillin Sodium? [synapse.patsnap.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azlocillin | Uses, Interactions, Mechanism of Action | medtigo [medtigo.com]
- 6. vibiosphen.com [vibiosphen.com]
- 7. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
- 13. criver.com [criver.com]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. noblelifesci.com [noblelifesci.com]
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- 17. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
Introduction: The Suncillin Mechanism in the Context of Biofilms
Application Note: Investigating the Efficacy of Suncillin (Sulbenicillin) on Pseudomonas aeruginosa Biofilm Dynamics
Suncillin (chemically identified as Sulbenicillin ), is a semi-synthetic penicillin derivative belonging to the carboxypenicillin/acylureidopenicillin class. It is structurally engineered to exhibit broad-spectrum activity against Gram-negative bacteria, with specific potency against Pseudomonas aeruginosa.[1]
While its primary mechanism in planktonic cells is well-documented—irreversible binding to Penicillin-Binding Proteins (PBPs), specifically PBP3, leading to the inhibition of peptidoglycan cross-linking—its interaction with the biofilm mode of life is complex. In a biofilm, P. aeruginosa exhibits phenotypic tolerance rather than just genetic resistance.[1] The exopolysaccharide (EPS) matrix (composed of Alginate, Pel, and Psl) acts as a physical barrier, while the metabolic dormancy of cells within the hypoxic biofilm core renders them less susceptible to cell-wall active agents like Suncillin, which require active cell division to induce lysis.
Key Application Focus: This guide outlines protocols to evaluate Suncillin not just as a bactericidal agent, but as a modulator of biofilm architecture. We focus on two critical phases:
-
Inhibition: Preventing initial attachment and matrix secretion.[1]
-
Eradication: Penetrating established matrices to target sessile cells, often in synergy with membrane-disrupting agents.[1]
Experimental Design & Pre-requisites
Before initiating biofilm assays, the Minimum Inhibitory Concentration (MIC) must be established to define the "Sub-MIC" and "Supra-MIC" therapeutic windows.
Reagent Preparation
-
Suncillin Stock Solution: Dissolve Suncillin Disodium salt in sterile molecular-grade water to a final concentration of 10 mg/mL.[1] Filter sterilize (0.22 µm). Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles as beta-lactam rings are hydrolytically unstable.[1]
-
Strain: P. aeruginosa PAO1 (standard reference) or clinical isolates (e.g., cystic fibrosis mucoid strains).[1]
-
Media:
Visualizing the Mechanism of Action
The following diagram illustrates the pharmacological pathway of Suncillin and the barrier mechanisms presented by the P. aeruginosa biofilm.
Figure 1: Mechanistic pathway of Suncillin against planktonic vs. sessile P. aeruginosa populations.[1]
Protocol 1: Prevention of Biofilm Formation (Inhibition Assay)[1]
Objective: Determine if sub-lethal concentrations of Suncillin inhibit the initial stages of biofilm formation (attachment and microcolony formation).
Methodology:
-
Inoculum Prep: Dilute an overnight culture of P. aeruginosa 1:100 in fresh M63 medium to reach ~10⁶ CFU/mL.
-
Plate Setup: Use a 96-well polystyrene microtiter plate (flat bottom).
-
Treatment:
-
Add 100 µL of bacterial suspension to wells.
-
Add 100 µL of Suncillin at 2x desired final concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC).
-
Include Growth Control (Bacteria + Media only) and Sterility Control (Media only).[1]
-
-
Incubation: Incubate statically at 37°C for 24 hours. Humidified chamber is recommended to prevent evaporation.[1]
-
Quantification (Crystal Violet Method):
-
Aspirate planktonic media carefully.[1]
-
Wash wells 3x with 200 µL sterile PBS to remove loosely adherent cells.[1]
-
Fix attached biofilm with 200 µL 99% Methanol for 15 mins.[1] Air dry.
-
Stain with 200 µL 0.1% Crystal Violet for 15 mins.[1]
-
Wash with water 3x.[1][2] Solubilize stain with 33% Acetic Acid .[1]
-
Measure Absorbance at 590 nm .
-
Data Interpretation:
Calculate % Inhibition:
Protocol 2: Eradication of Established Biofilms
Objective: Evaluate the ability of Suncillin to penetrate and kill cells within a mature (48-hour) biofilm. Note that beta-lactams alone often show reduced efficacy here due to the metabolic dormancy of the inner biofilm layers.
Methodology:
-
Biofilm Maturation: Seed 96-well plates with P. aeruginosa (no antibiotic) and incubate for 48 hours. Refresh media after 24 hours to replenish nutrients and remove waste.
-
Treatment:
-
Viability Assessment (Resazurin/XTT Assay):
Expert Insight: If Suncillin alone fails to eradicate the biofilm (common with beta-lactams), consider a Synergy Checkerboard Assay adding an aminoglycoside (e.g., Tobramycin).[1] Suncillin weakens the cell wall, enhancing uptake of the aminoglycoside into the deep biofilm layers.
Protocol 3: Visualization via Confocal Laser Scanning Microscopy (CLSM)[1]
Objective: Visualize the structural impact of Suncillin (e.g., cell elongation, filamentation) using Live/Dead staining.
Workflow Diagram:
Figure 2: Workflow for Confocal Microscopy analysis of biofilm viability.
Protocol:
-
Grow biofilms on glass-bottom petri dishes or coverslips.
-
Treat with Suncillin as per Protocol 2.
-
Stain with LIVE/DEAD™ BacLight™ kit (Syto9 green = live; Propidium Iodide red = dead).[1]
-
Imaging:
Summary of Expected Results
| Assay | Control (Untreated) | Suncillin Treated (Sub-MIC) | Suncillin Treated (Supra-MIC) |
| Crystal Violet (Biomass) | High OD (Strong film) | Reduced OD (Thinner film) | Low OD (No film formed) |
| XTT (Viability) | High Metabolic Activity | Moderate Activity | Low Activity (if treated early) |
| Microscopy | Dense, mushroom-shaped structures | Sparse microcolonies | Elongated/Filamentous cells , high red/green ratio |
References
-
Masuda, G., & Tomioka, S. (1978).[1] Possible mechanism of the combined effects of sulbenicillin and dibekacin on Pseudomonas aeruginosa. Journal of Antibiotics.
-
Ciofu, O., et al. (2015).[1][2] Antimicrobial resistance, respiratory tract infections and role of biofilms in lung infections in cystic fibrosis patients. Advanced Drug Delivery Reviews. [1][2]
-
Høiby, N., et al. (2010).[1] Antibiotic resistance of bacterial biofilms. International Journal of Antimicrobial Agents. [1]
-
Otani, S., et al. (2018).[1][2] Sub-minimum inhibitory concentrations of ceftazidime inhibit Pseudomonas aeruginosa biofilm formation.[2] Journal of Infection and Chemotherapy. [1][2]
-
PubChem. (2025).[1] Suncillin Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Suncillin (Sulbenicillin) Stability & Handling
[1][2][3]
Executive Summary & Chemical Profile
Suncillin (chemically known as Sulbenicillin ; CAS: 22164-94-9) is a semi-synthetic, broad-spectrum penicillin antibiotic containing a
The primary failure mode for Suncillin is the hydrolysis of the
| Property | Technical Specification |
| Active Moiety | Sulbenicillin (Suncillin) |
| Chemical Class | |
| Molecular Weight | ~429.46 g/mol (Free Acid) |
| Primary Instability | Hydrolytic opening of the |
| Degradation Indicator | pH drift (acidification), yellowing of solution |
Critical Troubleshooting Guides (FAQ)
Category A: Dissolution & Solubility
Q1: I am trying to dissolve Suncillin free acid in pure water, but it remains a suspension. What is wrong? Diagnosis: Suncillin exists as both a free acid and a sodium salt. The free acid has poor water solubility due to the protonation of the carboxyl and sulfo groups, leading to a neutral, hydrophobic zwitterion state. Solution:
-
Check your reagent label: If you have the free acid, you must convert it to a salt in situ or use a buffered solvent.
-
Protocol: Add 1M NaOH dropwise to the suspension while stirring. Monitor pH continuously. Suncillin will dissolve as the pH approaches 6.0–7.0.
-
Alternative: Purchase Suncillin Sodium , which is highly soluble in water (>50 mg/mL).[3][1][4]
Q2: Can I use DMSO to prepare a stock solution to improve stability? Answer: Yes, but with caveats.
-
Mechanism: DMSO lacks the nucleophilic water molecules required for hydrolysis, significantly extending stability.
-
Risk: When you dilute the DMSO stock into an aqueous culture medium (e.g., LB broth), hydrolysis resumes immediately.[3]
-
Recommendation: Prepare 1000x stock in anhydrous DMSO. Store at -20°C. Dilute into aqueous media immediately before use.
Category B: Aqueous Stability & pH[2][3][5][6]
Q3: My Suncillin solution turned yellow after 24 hours at 4°C. Is it still usable? Answer: No.
-
Causality: The yellow discoloration indicates the formation of penicilloic acid derivatives and other degradation products resulting from
-lactam ring opening. -
Impact: Potency has likely dropped below 90%.[3] The degradation products may also be toxic to sensitive cell lines, introducing confounding variables.
-
Rule of Thumb: Discard any solution that shows visible color change or precipitation.
Q4: What is the optimal pH for Suncillin stability? Answer: pH 6.0 – 7.0.
-
Acidic Conditions (pH < 5.5): Protonation of the amide nitrogen accelerates nucleophilic attack by water.[3]
-
Alkaline Conditions (pH > 8.0): Hydroxide ions (
) act as strong nucleophiles, rapidly cleaving the lactam ring.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Buffer Choice: Use Phosphate Buffer (PBS) or MOPS at pH 7.[3][1][2]0. Avoid Tris buffer if possible, as the primary amine in Tris can theoretically act as a nucleophile, although this effect is slower than hydroxide hydrolysis.
Category C: Experimental Design Impacts
Q5: I am running a 24-hour MIC assay at 37°C. Will Suncillin degrade during the experiment? Answer: Yes, significantly.
-
Data: At 37°C in aqueous media (pH 7.4), the half-life (
) of many carboxy/sulfo-penicillins is approximately 5–10 hours.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Consequence: The effective concentration at the end of the assay may be <25% of the initial concentration.
-
Mitigation:
Quantitative Stability Data
The following table summarizes the estimated stability of Suncillin (Sulbenicillin) based on homologous
| Condition | Solvent/Medium | Temperature | Estimated Half-Life ( | Status |
| Optimal Storage | Anhydrous DMSO | -20°C | > 6 Months | Recommended |
| Working Stock | Sterile Water / PBS | 4°C | 24 - 48 Hours | Use Immediately |
| Experimental | Culture Media (pH 7.[1][2]4) | 37°C | 6 - 10 Hours | Unstable |
| Stress Condition | Acidic (pH 2.[3][1][2]0) | 25°C | < 30 Minutes | Critical Failure |
| Stress Condition | Alkaline (pH 9.[3][1][2]0) | 25°C | < 1 Hour | Critical Failure |
Standardized Protocols
Protocol A: Preparation of Self-Validating Stock Solution
This protocol includes a "Quality Check" step to ensure the integrity of the antibiotic before storage.
Materials:
Step-by-Step:
-
Weighing: Weigh the calculated amount of Suncillin powder. Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution:
-
For Aqueous: Add PBS to achieve a concentration of 10–50 mg/mL. Vortex gently.
-
For DMSO: Add DMSO to achieve 50–100 mg/mL.
-
-
Visual Validation: The solution must be clear and colorless . Any turbidity suggests incomplete dissolution or contamination.[3]
-
Filtration: Sterilize aqueous solutions using a 0.22 µm syringe filter. Do not autoclave.
-
Aliquotting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in light-protective (amber) tubes.
-
Storage:
Protocol B: Stability Check via pH Drift
If HPLC is unavailable, use this rapid check to verify stock integrity.
-
Thaw an aliquot of the aqueous stock.
-
Measure pH using a micro-pH probe.
-
Pass Criteria: pH is within ±0.2 units of the original buffer pH.
-
Fail Criteria: pH has dropped by >0.5 units (indicating hydrolysis into penicilloic acid). Discard.
Mechanism of Failure (Visualization)
The following diagram illustrates the degradation pathway of Suncillin in aqueous solution. The
Caption: Figure 1. Hydrolytic degradation pathway of Suncillin. The active
Troubleshooting Workflow
Follow this decision tree when encountering unexpected experimental results involving Suncillin.
Caption: Figure 2. Logic flow for diagnosing Suncillin stability issues. Visual inspection and storage history are critical first-pass filters.[3][1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3034014, Suncillin. Retrieved from [Link][3][1][2]
-
Mitchell, S. M., et al. (2014). Hydrolysis of beta-lactam antibiotics in aqueous solution.[3] Journal of Pharmaceutical Sciences. (General reference for beta-lactam kinetics).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Suncillin (C16H19N3O7S2) [pubchemlite.lcsb.uni.lu]
- 4. toku-e.com [toku-e.com]
- 5. What is the mechanism of Sulbenicillin Sodium? [synapse.patsnap.com]
- 6. What is Sulbenicillin Sodium used for? [synapse.patsnap.com]
Troubleshooting inconsistent Suncillin MIC assay results
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results
Executive Summary: The "Bouncing MIC" Phenomenon
Welcome to the technical support hub for Suncillin (Sulbenicillin) assays. If you are here, you are likely experiencing "bouncing" MICs—results that shift 2-4 fold between replicates or independent runs.
The Core Issue: Suncillin is a semi-synthetic sulfobenzylpenicillin. Like all beta-lactams, it is chemically unstable in solution and highly sensitive to the inoculum effect . Inconsistency is rarely due to the bacteria "changing"; it is almost always a variable in compound potency or bacterial density .
This guide moves beyond basic plating instructions to address the physicochemical and biological variables that ruin Suncillin data.
Diagnostic Workflow
Before adjusting your protocol, use this logic flow to identify the source of your error.
Figure 1: Diagnostic decision tree for isolating the root cause of MIC variability.
Critical Failure Modes (The "Why")
A. The Hydrolysis Trap (Reagent Stability)
Sulbenicillin is a disodium salt. Once reconstituted in water or broth, the beta-lactam ring is subject to rapid nucleophilic attack (hydrolysis), rendering the drug inactive.
-
The Symptom: Your MICs slowly "creep" up over time. A strain that was
last month is today. -
The Mechanism: At
, beta-lactams can lose >10% activity within hours if the pH is not buffered. Repeated freeze-thaw cycles shear the molecule and introduce moisture, accelerating degradation [1].
Corrective Action:
-
Never store working solutions at
for more than 12 hours. -
Solvent: Dissolve Suncillin powder in sterile distilled water (or phosphate buffer pH 6.0) to create a high-concentration stock (
). -
Storage: Aliquot immediately into single-use volumes and store at
. Discard any leftover thawed aliquot.
B. The Inoculum Effect
Beta-lactams are notoriously sensitive to bacterial density. This is known as the Inoculum Effect .[1][2][3]
-
The Mechanism: If your target organism produces beta-lactamases (e.g., Pseudomonas aeruginosa or E. coli), a higher starting density means more enzyme is present in the well. The enzyme destroys the Suncillin before it can kill the bacteria [2].
-
The Data:
-
Standard Load (
CFU/mL): MIC = -
High Load (
CFU/mL): MIC =
-
Corrective Action: Do not rely solely on OD600. Colony counts (plating the inoculum) are mandatory for validation when MICs fluctuate.
C. The "Trailing" Endpoint
Suncillin acts on Penicillin Binding Proteins (PBPs).[4] In some strains, this results in filamentation rather than immediate lysis. This creates a "haze" or "button" at the bottom of the well that is difficult to read.
-
The Fix: Use a reflected light source. Ignore faint haze (trailing) unless it is
of the growth control.
Technical Data Summary
Table 1: Suncillin Stability Matrix
Based on general Sulbenicillin and Beta-lactam stability profiles [3].
| Condition | Form | Stability Estimate | Recommendation |
| Powder (Desiccated) | Solid | 2-3 Years | Store at |
| Stock Solution ( | Aqueous | 6 Months | Store at |
| Working Solution | Aqueous | < 24 Hours | Store at |
| Incubation ( | In Media | 16-20 Hours | Degradation begins; read results promptly. |
The "Gold Standard" Assay Protocol
To eliminate variability, strictly follow this CLSI-aligned workflow [4].
Phase 1: Stock Preparation
-
Weigh Suncillin disodium salt (correcting for potency/purity).
-
Dissolve in sterile distilled water . Do not use DMSO (unnecessary and can be toxic).
-
Filter sterilize (
PES membrane). -
Aliquot and freeze at
immediately.
Phase 2: Inoculum Prep (Direct Colony Suspension)
Avoid the "Growth Method" (overnight culture) for fastidious organisms to prevent phenotypic lag.
-
Select 3-5 isolated colonies from an 18-24 hour agar plate.
-
Emulsify in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Result:
CFU/mL.
-
-
Add
of this suspension to of drug solution in the microplate.-
Final Assay Concentration:
CFU/mL.[3]
-
Phase 3: Assay Execution Workflow
Figure 2: Step-by-step execution flow for a reproducible Broth Microdilution assay.
Frequently Asked Questions (FAQ)
Q: My negative control (sterility check) is clear, but my growth control is weak. Why?
A: This usually indicates cation deficiency in your media. Suncillin efficacy is less dependent on cations than aminoglycosides, but the bacteria (especially P. aeruginosa) require
Q: Can I use a spectrophotometer to read the plate? A: I recommend against it for Suncillin. Because beta-lactams induce filamentation, the optical density (OD) might remain high even if the bacteria are non-viable/inhibited. Visual inspection for a "button" of sedimentation is more accurate.
Q: Why is the MIC for my quality control (QC) strain out of range? A: If the MIC is too high , your stock has likely hydrolyzed (lost potency) or your inoculum is too thick. If the MIC is too low , check for contamination or evaporation in the outer wells of the plate (edge effect), which concentrates the drug.
References
-
Brook, I. (1989). Inoculum effect.[1][6] Reviews of Infectious Diseases, 11(3), 361-368.
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[7][8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7][8][9] 12th Edition. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of Sulbenicillin Sodium? [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Effect of β-lactamase production and β-lactam instability on MIC testing results for Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intertekinform.com [intertekinform.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Technical Guide: Optimizing Suncillin Concentration for PBP Binding Assays
Topic: Optimizing Suncillin concentration for PBP binding assays Content type: Technical Support Center Guide
Senior Application Scientist Note: This guide addresses the optimization of Suncillin (CAS 22164-94-9), a semi-synthetic sulfobenzylpenicillin, in Penicillin-Binding Protein (PBP) assays. As Suncillin is a non-fluorescent antibiotic, it is evaluated via a Competition Binding Assay using a fluorescent reporter (standardly Bocillin FL ).[1] If you are using a custom fluorescent conjugate explicitly named "Suncillin," please refer to the "Reporter Saturation" parameters in Section 2.[1]
Introduction: The Mechanistic Basis of the Assay
To accurately determine the affinity (
The assay relies on the covalent acylation of the PBP active site.[1][2] Unlike reversible binding,
Core Reaction Pathway
Figure 1: Competitive Acylation Mechanism.[1] Suncillin and Bocillin FL compete for the same active site serine.[1] Successful optimization maximizes the resolution between the fluorescent and non-fluorescent populations.[1]
Module 1: Assay Development & Optimization
Before running the Suncillin competition curve, you must lock down the fixed variables: Protein Concentration and Reporter Concentration.[1]
Phase 1: Optimize Membrane Protein & Reporter (Bocillin FL)
You cannot optimize Suncillin concentration without a linear signal from your reporter.
-
Protein Titration: Titrate membrane fractions (e.g., 25, 50, 100, 200 µg/mL) with a fixed excess of Bocillin FL (e.g., 20 µM).[1]
-
Goal: Identify the lowest protein concentration that yields distinct bands for all target PBPs (e.g., PBP1a, 1b, 2, 3) on SDS-PAGE.[3]
-
-
Reporter Saturation (
): Titrate Bocillin FL (0.5 – 50 µM) against the fixed protein concentration.-
Goal: Choose a Bocillin FL concentration at ~80% saturation. Too high, and you mask Suncillin's inhibition (requiring excessive Suncillin).[1] Too low, and the signal-to-noise ratio is poor.
-
Standard: 5–10 µM Bocillin FL is typical for E. coli or P. aeruginosa membranes [1].
-
Phase 2: Optimizing Suncillin Concentration Range
Suncillin is a "cold" competitor. To determine its
-
Initial Range Finding: Use a logarithmic dilution series.
-
Recommended Series: 0 (Control), 0.1, 1, 10, 100, 500, 1000 µg/mL (or µM equivalent).[1]
-
Pre-Incubation is Critical: Since
-lactams are suicide inhibitors, the order of addition dictates the sensitivity.[1]-
Protocol A (Standard): Co-incubation (Suncillin + Bocillin added simultaneously). Measures relative reaction rates.
-
Protocol B (High Sensitivity): Pre-incubate PBP with Suncillin for 30 min at 37°C, then add Bocillin FL for 10-15 min to label remaining sites. This favors Suncillin binding and is recommended for detecting lower affinity interactions.
-
Module 2: Step-by-Step Experimental Protocol
Objective: Determine the PBP binding profile of Suncillin using a gel-based competition assay.
Reagents
-
Membrane Fraction: Isolated from target organism (e.g., P. aeruginosa), normalized to 2–5 mg/mL total protein.[1]
-
Suncillin Stock: 10 mg/mL in Phosphate Buffer (pH 7.0) or water.[3][4] Avoid DMSO if possible, or keep <2% final.
-
Bocillin FL Stock: 1 mM in DMSO.
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0 (Tris buffers can sometimes cause high background with certain succinimidyl esters, though less critical for penicillins).[1]
Workflow
| Step | Action | Technical Rationale |
| 1 | Prepare Suncillin Dilutions | Prepare 10x stocks of Suncillin (e.g., 10 mM to 1 µM). |
| 2 | Pre-Incubation (Critical) | Mix 45 µL Membrane Prep + 5 µL Suncillin Stock. Incubate 30 min @ 37°C . |
| 3 | Labeling | Add Bocillin FL (Final conc: 10 µM). Incubate 10–20 min @ 37°C . |
| 4 | Quenching | Add 5x SDS-PAGE Loading Buffer (with |
| 5 | Resolution | Load 10–15 µL on 10% SDS-PAGE gel. Run at 120V. |
| 6 | Imaging | Scan on Typhoon/Azure (Ex 488 nm / Em 520 nm). |
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes observed in Suncillin/PBP assays.
Q1: I see no reduction in fluorescence even at high Suncillin concentrations. Why?
Diagnosis:
-
Suncillin Hydrolysis: The
-lactam ring is unstable in aqueous solution. If your stock is old or stored >4°C, it may be hydrolyzed (inactive).[1]-
Fix: Prepare fresh Suncillin stock immediately before the assay.[1]
-
-
Insufficient Pre-incubation: Suncillin might have a slower acylation rate (
) than Bocillin FL.-
Fix: Increase Suncillin pre-incubation time to 60 minutes before adding Bocillin.
-
-
Bocillin Excess: If [Bocillin] >> [PBP], it can outcompete Suncillin during the labeling phase if Suncillin dissociation (or lack of covalent bond formation) occurs.[1]
-
Fix: Lower Bocillin concentration to the minimum required for detection (e.g., 2-5 µM).
-
Q2: The Suncillin curve is extremely steep (Hill slope > 3).
Diagnosis: This often indicates protein aggregation or precipitation caused by high concentrations of the antibiotic or solvent.[1]
-
Fix: Check the solubility of Suncillin in the reaction buffer.[1] Ensure the final DMSO concentration (from Bocillin stock) is < 2%.
Q3: High background fluorescence across the entire lane.
Diagnosis: Unbound Bocillin FL is not running off the gel, or non-specific hydrophobic binding.
-
Fix:
-
Do not boil samples for >5 minutes (can cause aggregation).
-
Ensure the gel front runs completely off the gel.[1]
-
Wash the gel in water for 15 minutes before imaging to diffuse free probe.
-
Q4: Can I use Suncillin for in vivo profiling?
Answer: Yes, but Suncillin cell permeability varies by organism (especially Pseudomonas due to efflux pumps).[1]
-
Protocol: Incubate live cells with Suncillin (various concentrations) for 30-60 min. Wash cells 2x with PBS. Lyse cells.[2][5] Label lysate with Bocillin FL. This accounts for cell wall permeability barriers [2].
Visualizing the Optimization Workflow
Figure 2: Optimization Workflow. Step 1 ensures the reporter system is valid.[1] Step 2 introduces the Suncillin variable.[1]
References
-
Zhao, G., et al. (1999).[1][3][6] "A fluorescent penicillin derivative for labeling penicillin-binding proteins."[3] Journal of Antimicrobial Chemotherapy, 44(2), 173-177.[1] Link
-
Kocaoglu, O., & Carlson, E. E. (2015).[1] "Profiling of bacterial cell wall peptidoglycan architecture and PBP activity." Current Protocols in Chemical Biology, 7(1), 1-24.[1] Link
-
ChemicalBook. (2023).[7] "Suncillin - CAS 22164-94-9 Properties and Structure." Link
-
PubChem. (2024). "Suncillin Compound Summary." National Library of Medicine. Link
Sources
- 1. preview.memphis.edu [preview.memphis.edu]
- 2. Suncillin | 22164-94-9 | Benchchem [benchchem.com]
- 3. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Technical Support Center: Suncillin Solubility & Stability Guide
Executive Summary
Suncillin (BL-P 1322) is a semi-synthetic, sulfonated penicillin derivative chemically related to sulbenicillin and carbenicillin.[1][2][3] Its unique structure—featuring a sulfoaminoacetyl side chain—imparts distinct solubility behaviors compared to standard aminopenicillins like ampicillin.[1][2][3]
Users frequently encounter precipitation or loss of potency not because the compound is inherently insoluble, but because of pH-induced protonation of the sulfonic acid group or hydrolytic degradation of the beta-lactam ring .[1][2][3] This guide provides a scientifically grounded workflow to ensure solubility and stability for reproducible in vitro data.
Module 1: The Chemistry of Solubility
To master Suncillin solubility, you must understand its two primary forms.[1][2][3] The handling requirements differ drastically between the salt and the free acid.[2][3]
| Parameter | Suncillin Sodium (Standard Reagent) | Suncillin Free Acid (Rare) |
| Appearance | White to off-white crystalline powder | Fine crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL) | Poorly soluble in water; requires pH adjustment |
| Mechanism | Ionic dissociation | Hydrophobic aggregation at low pH |
| Primary Solvent | Sterile Water / PBS (pH 7.4) | 0.1 M NaOH or NaHCO₃ |
The "Goldilocks" Zone: pH Control
Suncillin contains a beta-lactam ring (sensitive to basic hydrolysis) and a sulfonic acid group (sensitive to acidic protonation).[1][2][3]
-
pH < 5.5: The sulfonic acid group protonates, reducing polarity and causing the molecule to "crash out" (precipitate) in aqueous media.[1][2][3]
-
pH > 8.0: The beta-lactam ring undergoes rapid nucleophilic attack by hydroxide ions, rendering the antibiotic biologically inactive.[1][2][3]
-
Target: Maintain pH 6.0 – 7.2 for optimal stability and solubility.
Module 2: Preparation Protocols
Protocol A: Preparing High-Concentration Stock (Sodium Salt)
Use this protocol for standard MIC assays or cell culture treatments.[1][2][3]
-
Weighing: Weigh the Suncillin Sodium salt in a humidity-controlled environment (beta-lactams are hygroscopic).
-
Solvent Choice: Use Sterile Deionized Water (dH₂O) .[1][2][3]
-
Dissolution: Vortex gently. The solution should be clear and colorless to pale yellow.[2][3][4][5]
-
Sterilization: Syringe filter using a 0.22 µm PES (Polyethersulfone) membrane.[1][2][3]
Protocol B: Rescuing the "Cloudy" Solution (Troubleshooting)
If your solution turns cloudy immediately upon mixing:
-
Check pH: Use a micro-pH probe.[1][2][3] If pH is < 5.5, the free acid has formed.[1][2][3]
-
The Fix: Add 0.1 M Sodium Bicarbonate (NaHCO₃) dropwise.
-
Vortex: Vortex between drops until the solution clears.
Module 3: Stability & Storage (The Critical Factor)
Beta-lactams are notoriously unstable in solution.[1][2][3] Suncillin is no exception.[1][2][3]
-
Fresh is Best: Ideally, prepare stock solutions immediately before use.[1][2][3]
-
Freezing: If storage is necessary, store at -80°C .
-
Freeze-Thaw: Zero tolerance. Suncillin degrades significantly after a single freeze-thaw cycle.[1][2][3] Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.
Module 4: Visualization of Workflows
Figure 1: Solubility Decision Tree
A logic gate for determining the correct solvent system based on the physical form of Suncillin.[2][3]
Caption: Decision tree for selecting the optimal solvent system for Suncillin based on chemical form and visual feedback.
Figure 2: In Vitro Experimental Workflow
Best practices for introducing Suncillin to cell culture or bacterial assays without causing precipitation shock.
Caption: Serial dilution strategy to prevent "precipitation shock" when introducing high-concentration Suncillin stocks into protein-rich media.
Frequently Asked Questions (Troubleshooting)
Q1: I dissolved Suncillin in DMSO, and it worked fine. Why do you recommend water? A: While Suncillin is soluble in DMSO, DMSO can be cytotoxic to sensitive cell lines even at low concentrations (<0.1%).[1][2][3] Furthermore, DMSO is hygroscopic; if your DMSO absorbs atmospheric water, the Suncillin will hydrolyze in storage.[1][2] Water (freshly prepared) is the biologically safer and chemically cleaner option for the Sodium salt form.[1][2][3]
Q2: My Suncillin precipitated when I added it to the cell culture media. Why? A: This is likely "Precipitation Shock."[1][2][3] Adding a highly concentrated stock (e.g., 50 mg/mL) directly to serum-rich media can cause immediate localized precipitation due to protein binding or pH shifts.[1][2][3]
-
Solution: Perform an intermediate dilution (see Figure 2). Dilute your stock 1:10 in media before adding it to the final well.[1][2][3]
Q3: Can I autoclave Suncillin solutions? A: Absolutely not. The high heat (121°C) will destroy the beta-lactam ring instantly.[1][2][3] Always use cold sterilization via 0.22 µm filtration.[1][2][3]
Q4: How do I calculate the potency if I have the sodium salt? A: You must correct for the sodium mass.
-
Formula:
-
If the potency is not listed on your CoA, use the molecular weight ratio:
References
-
PubChem. (n.d.).[1][2][3][6] Suncillin Sodium | C16H18N3NaO7S2.[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved February 2, 2026, from [Link][1][2][3]
-
Mitchell, S. M., et al. (2014).[1][2][3] Hydrolysis of beta-lactam antibiotics: A review of kinetics and mechanisms. Chemical Reviews.[1][2][3] (Contextual grounding for beta-lactam instability).
-
Sigma-Aldrich. (n.d.).[1][2][3] Antibiotic Solubility and Stability Guide. (General reference for beta-lactam handling: pH sensitivity and freeze-thaw intolerance).[1][2][3]
-
Eley, A., & Greenwood, D. (1986).[1][2][3] Beta-lactam stability in bacterial growth media.[1][2][3][7] Journal of Antimicrobial Chemotherapy.[1][2][3] (Establishes the rapid degradation rates of penicillins in media).
Sources
- 1. PubChemLite - Suncillin (C16H19N3O7S2) [pubchemlite.lcsb.uni.lu]
- 2. Ampicillin Sodium | C16H18N3NaO4S | CID 23663979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Azlocillin | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing Suncillin degradation in experimental setups
Subject: Optimizing Suncillin Stability in Experimental Workflows
The Core Challenge: Beta-Lactam Instability
Suncillin (CAS 23444-86-2 for the sodium salt) is a sulfobenzylpenicillin , a semi-synthetic beta-lactam antibiotic. While highly effective against Pseudomonas aeruginosa due to its ability to penetrate the outer membrane, it shares the catastrophic weakness of its class: the lability of the beta-lactam ring .
In experimental setups, "degradation" is rarely a mystery; it is almost exclusively hydrolysis . The strained four-membered beta-lactam ring is thermodynamically unstable. Nucleophilic attack (by water, hydroxide ions, or nucleophilic buffer components) opens this ring, converting the active Suncillin into Suncillin penicilloic acid , which is biologically inert.
The Golden Rule: Suncillin degradation is not a probability; it is a certainty. Your protocol must race against the hydrolysis kinetics.
Troubleshooting Guide (Q&A)
Category A: Solubilization & Stock Preparation[1]
Q: My Suncillin stock solution turned from clear to faint yellow overnight at 4°C. Is it still usable? A: Discard it immediately.
-
The Science: The yellowing is a visual indicator of beta-lactam ring opening and the subsequent formation of degradation polymers (penicillenic acid derivatives). Even at 4°C, aqueous solutions of penicillins degrade. A color change indicates significant hydrolysis (>10% loss of potency).
-
Corrective Action: Prepare stock solutions fresh for every experiment. If storage is absolute, freeze at -20°C or -80°C in single-use aliquots, but never store in liquid form at 4°C for >24 hours.
Q: Can I use autoclaved water to dissolve Suncillin? A: Yes, but with a critical caveat regarding pH.
-
The Science: Autoclaving water removes dissolved CO2, temporarily raising the pH (often to ~6.0–7.0). However, if the water absorbs CO2 upon standing, it becomes acidic. Suncillin is most stable in a narrow pH window (6.0 – 7.0).
-
Corrective Action: Use sterile, nuclease-free water buffered with a low-concentration buffer (e.g., 10mM Phosphate or Citrate, pH 6.5) rather than pure water to prevent pH drift during freezing/thawing.
Q: I used Tris-HCl to buffer my Suncillin, but I see reduced activity. A: Avoid Tris buffers for long-term incubation.
-
The Science: Primary amines (like Tris) can act as nucleophiles, attacking the beta-lactam ring and accelerating ring opening, albeit slower than hydroxide ions.
-
Corrective Action: Switch to non-nucleophilic buffers like HEPES , MOPS , or Phosphate (PBS) for maintaining Suncillin stability.
Category B: In-Vitro / Cell Culture Applications[2]
Q: My MIC (Minimum Inhibitory Concentration) results vary wildly between replicates. A: Check your incubation temperature and media pH.
-
The Science: At 37°C (standard cell culture temp), the half-life of penicillins in media is drastically reduced (often <24 hours). If your assay runs for 48 hours, the drug concentration at the end is a fraction of the start.
-
Corrective Action:
-
Supplement media with fresh Suncillin every 24 hours for long-term assays.
-
Measure pH of the media; metabolic acidosis (cells turning media yellow/acidic) accelerates acid-catalyzed hydrolysis.
-
Optimized Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution
| Parameter | Specification | Reason |
| Solvent | 0.9% Saline or PBS (pH 6.5 - 7.0) | Isotonicity prevents osmotic shock; neutral pH minimizes hydrolysis. |
| Concentration | 10 – 50 mg/mL | Higher concentrations are self-buffering but prone to polymerization; 50mg/mL is the safe upper limit. |
| Filtration | 0.22 µm PES or PVDF | Do not autoclave. Heat destroys the beta-lactam ring instantly. Use Low-Binding filters. |
| Storage | -20°C (Non-frost-free) | "Frost-free" freezers cycle temperature, causing micro-thaws that degrade the drug. |
Step-by-Step:
-
Weigh Suncillin Sodium powder in a dehumidified environment (hygroscopic powder absorbs moisture, initiating hydrolysis).
-
Dissolve in cold (4°C) PBS. Keep the tube on ice during mixing. Do not vortex vigorously; invert gently to avoid shearing/heating.
-
Check pH using a micro-probe. If pH > 7.5, adjust carefully with dilute HCl (or H3PO4). Alkaline pH is the fastest killer of Suncillin.
-
Sterile filter (0.22 µm) into pre-chilled cryovials.
-
Snap-freeze in liquid nitrogen or dry ice/ethanol bath immediately.
Protocol B: QC Check (HPLC)
Before critical in-vivo experiments, validate purity.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (90:10).
-
Detection: UV at 220 nm.
-
Acceptance Criteria: Single peak at retention time ~4-6 min. Any secondary peaks indicate penicilloic acid formation.
Visualizing the Degradation & Workflow
Figure 1: The Degradation Pathway (Mechanism)
This diagram illustrates the irreversible ring opening that renders Suncillin inactive.
Caption: Fig 1. The hydrolytic cleavage of the beta-lactam ring is the primary failure mode, accelerated by heat and alkaline pH.
Figure 2: Decision Tree for Experimental Setup
Caption: Fig 2. Logic flow for handling Suncillin to minimize hydrolytic degradation during preparation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034014, Suncillin. Retrieved from [Link][1]
-
Gershenson, S. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics. Journal of Environmental Science and Health. Retrieved from [Link]
-
Mitchell, S.M., et al. (2014). Hydrolysis of beta-lactam antibiotics: Arrhenius constants and pH dependence. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis: Suncillin (BL-P1322) vs. Ticarcillin
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1][2]
Executive Summary: The Stability-Potency Trade-off
In the development of anti-pseudomonal penicillins, the tension between chemical stability and antimicrobial potency is a defining challenge. This guide analyzes two distinct approaches to this problem: Ticarcillin , a carboxypenicillin optimized for high potency against Pseudomonas aeruginosa, and Suncillin (BL-P1322), a sulfopenicillin engineered for superior aqueous stability.[1][2]
While Ticarcillin became a clinical standard due to its aggressive MIC profile, Suncillin remains a critical reference compound in medicinal chemistry, demonstrating how side-chain modification (specifically the
Structural and Mechanistic Divergence
Both agents share the core 6-aminopenicillanic acid (6-APA) nucleus but diverge significantly in their C6 side chains, which dictate their pharmacodynamics and stability profiles.[1][2]
Chemical Architecture
-
Ticarcillin (Carboxypenicillin): Features a carboxythienyl side chain.[1][2] The thiophene ring enhances penetration through the Gram-negative outer membrane porins, while the carboxyl group increases affinity for Penicillin-Binding Proteins (PBPs), particularly PBP-3 in Pseudomonas.[1][2]
-
Suncillin (Sulfopenicillin): Features an
-sulfoaminophenyl side chain.[1][2] The sulfonic acid moiety provides high polarity and steric bulk. This structure creates a "shielding" effect that reduces the rate of nucleophilic attack on the -lactam ring in aqueous solution (hydrolysis), but it also sterically hinders binding to the target PBPs, resulting in higher MICs.
Mechanism of Action Visualization
The following diagram illustrates the parallel pathways of action and the critical point of divergence regarding stability.
[1][2]
Comparative Performance Analysis
The following data synthesizes historical comparative studies (Chaloupecký et al.) and structure-activity relationship (SAR) data.
Antimicrobial Potency (In Vitro)[1][2][3][4]
Ticarcillin demonstrates superior efficacy against P. aeruginosa, typically exhibiting MIC values 2–4 fold lower than Carbenicillin, and approximately 4–8 fold lower than Suncillin .
| Organism | Metric | Ticarcillin | Suncillin (BL-P1322) | Interpretation |
| P.[1][2] aeruginosa (Standard) | MIC₅₀ (µg/mL) | 16 - 32 | 64 - 128 | Ticarcillin is significantly more potent.[1][2] |
| P. aeruginosa (Resistant) | MIC₉₀ (µg/mL) | >128 | >256 | Cross-resistance is common.[1][2] |
| Proteus mirabilis | MIC Range | 1 - 4 | 4 - 16 | Ticarcillin retains advantage.[1][2] |
| Synergy (w/ Aminoglycosides) | FIC Index | < 0.5 (Synergistic) | < 0.5 (Synergistic) | Both show synergy, but Ticarcillin requires lower absolute doses.[1][2] |
Physicochemical Stability
This is the domain where Suncillin outperforms. In saline and dextrose solutions, carboxypenicillins (Ticarcillin, Carbenicillin) degrade rapidly due to the autocatalytic effect of the side-chain carboxyl group.[1] Suncillin's sulfonate group lacks this autocatalytic propensity.
| Parameter | Ticarcillin | Suncillin | Clinical Implication |
| Half-life in Saline (25°C) | ~24 - 48 hours | > 72 hours | Suncillin is suitable for prolonged infusions or storage.[1][2][3] |
| Degradation Product | Penicilloic Acid | Penicilloic Acid | Both degrade to inactive metabolites, but rates differ. |
| pH Sensitivity | High (Acid labile) | Moderate | Suncillin tolerates wider pH shifts in solution.[1][2] |
Experimental Protocols
For researchers validating these compounds, the following protocols ensure reproducibility. These workflows are designed to test the specific hypothesis: Does the stability advantage of Suncillin translate to sustained activity in prolonged culture?
Protocol A: Comparative Hydrolytic Stability Assay
Objective: To quantify the degradation rate of the antibiotic molecule in physiological saline.
-
Preparation:
-
Incubation:
-
Sampling:
-
Time points: 0h, 6h, 12h, 24h, 48h, 72h.[1]
-
At each point, freeze one aliquot at -80°C immediately to stop reaction.
-
-
Quantification (HPLC-UV):
Protocol B: Time-Kill Kinetics (Sustained Efficacy)
Objective: To determine if Suncillin's stability allows it to maintain bactericidal pressure longer than Ticarcillin despite lower potency.[1][2]
-
Inoculum: Adjust P. aeruginosa (ATCC 27853) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dosing: Add antibiotic at 4x MIC (based on the specific MIC of the drug for that strain).
-
Note: Using equipotent multiples (4x MIC) rather than equal mass normalizes for the potency difference, isolating the stability variable.
-
-
Incubation: Shake at 37°C.
-
Readout: Plate aliquots at 0, 4, 8, and 24 hours.
-
Expected Outcome: Ticarcillin will show rapid killing (steep drop) in the first 4 hours.[1] If Ticarcillin degrades significantly by 24h, regrowth may occur. Suncillin should show a slower initial kill but potentially less regrowth at 24h due to sustained active concentration.
Conclusion
-
Select Ticarcillin when immediate potency is the priority. Its superior affinity for PBP-3 makes it the more effective clinical agent for acute Pseudomonas infections, particularly when combined with aminoglycosides or clavulanic acid (as in Timentin).[1][2]
-
Select Suncillin as a chemical probe or reference standard when investigating
-lactam stability .[1][2] It serves as a model for how sulfonation can stabilize the -lactam ring, a principle relevant to the design of novel -lactamase inhibitors or shelf-stable formulations.[1][2]
References
-
Chaloupecký, V., & Výmola, F. (1975). Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa.[4] Journal of Hygiene, Epidemiology, Microbiology, and Immunology, 19(2), 217–223.[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034014, Suncillin.[1] [1][2]
-
LiverTox (2020). Ticarcillin: Clinical and Research Information on Drug-Induced Liver Injury.[1][2] National Institute of Diabetes and Digestive and Kidney Diseases. [1][2]
-
Parry, M. F., & Neu, H. C. (1976). Ticarcillin clinical efficacy and pharmacology.[1] Medical Clinics of North America. (Contextualizing Ticarcillin potency).
Sources
A Comparative Guide to the Efficacy of Suncillin and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Beta-Lactam Antibiotics
Beta-lactam antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their targeted mechanism of action and general tolerability.[1] This class of drugs, which includes penicillins, cephalosporins, carbapenems, and monobactams, all share a characteristic beta-lactam ring that is crucial for their antibacterial activity.[1] They function by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival, leading to cell lysis and death.[2] The ever-present challenge of antimicrobial resistance, however, necessitates a continuous evaluation of existing and novel beta-lactam agents to guide clinical decision-making and future drug development.[3][4]
This guide provides a comparative analysis of Suncillin, a lesser-known penicillin derivative, against other well-established beta-lactam antibiotics. While comprehensive data on Suncillin is limited, this guide synthesizes the available information to offer a qualitative and, where possible, quantitative comparison of its efficacy.
Suncillin: A Profile
Suncillin is a semi-synthetic penicillin antibiotic. As a member of the penicillin family, its core structure features a thiazolidine ring fused to a beta-lactam ring. The specific side chain attached to this core is what differentiates Suncillin and determines its unique properties. It is known to be particularly active against Gram-negative bacteria, with a notable focus on Pseudomonas aeruginosa.
Mechanism of Action: A Shared Strategy
Like all beta-lactam antibiotics, Suncillin's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by targeting and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The acylation of these enzymes by the beta-lactam ring is an irreversible process that disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[2]
Figure 1: General mechanism of action of beta-lactam antibiotics.
Comparative Efficacy: Suncillin vs. Other Beta-Lactams
Direct, comprehensive comparative efficacy studies for Suncillin are scarce in publicly available literature. However, existing in vitro data provides some valuable insights, particularly in the context of its activity against the opportunistic pathogen Pseudomonas aeruginosa.
Activity Against Pseudomonas aeruginosa
Pseudomonas aeruginosa is a notoriously difficult-to-treat Gram-negative bacterium due to its intrinsic and acquired resistance mechanisms. An in vitro study directly comparing Suncillin to carbenicillin, another anti-pseudomonal penicillin, revealed that carbenicillin was approximately twice as effective against the tested P. aeruginosa strains. However, the same study highlighted a key advantage of Suncillin: its superior stability in saline solution, suggesting it may maintain its activity for a longer duration under certain physiological conditions.
To provide a broader context for Suncillin's anti-pseudomonal activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several other beta-lactam antibiotics against P. aeruginosa. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Antibiotic Class | Antibiotic | MIC50 (µg/mL) against P. aeruginosa | MIC90 (µg/mL) against P. aeruginosa |
| Penicillins | Suncillin | Data not available | Data not available |
| Carbenicillin | ~75 | >125[5][6] | |
| Piperacillin-Tazobactam | 4 | 128[7] | |
| Cephalosporins | Ceftazidime | 2 | 8[7] |
| Carbapenems | Meropenem | 0.5 | 16[7] |
| Monobactams | Aztreonam | 4 | 128[8] |
| MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. |
Without specific MIC data for Suncillin, a direct quantitative comparison is not possible. However, the qualitative finding that carbenicillin is roughly twice as effective suggests that Suncillin's MIC values for P. aeruginosa may be higher than those of carbenicillin.
Antibacterial Spectrum
The antibacterial spectrum of an antibiotic refers to the range of bacterial species against which it is effective. While Suncillin's activity is noted against Gram-negative bacteria, particularly P. aeruginosa, there is a lack of available data on its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This represents a significant gap in our understanding of its overall spectrum.
For comparison, the general spectra of different beta-lactam classes are outlined below:
-
Penicillins: The spectrum varies widely within this class. Natural penicillins are primarily active against Gram-positive cocci. Aminopenicillins have an extended spectrum to include some Gram-negative bacilli. Anti-pseudomonal penicillins, like carbenicillin and piperacillin, have further extended activity against P. aeruginosa and other Gram-negative organisms.
-
Cephalosporins: These are categorized into generations. First-generation cephalosporins are most active against Gram-positive bacteria, with subsequent generations demonstrating increasing activity against Gram-negative bacteria.[9]
-
Carbapenems: These possess the broadest spectrum of activity among all beta-lactam antibiotics, covering a wide range of Gram-positive and Gram-negative bacteria, including P. aeruginosa and anaerobic bacteria.
-
Monobactams: Aztreonam, the primary monobactam, has a narrow spectrum of activity limited to aerobic Gram-negative bacteria, including P. aeruginosa.
Mechanisms of Resistance: A Constant Challenge
Bacterial resistance to beta-lactam antibiotics is a significant clinical concern and can arise through several mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of beta-lactamase enzymes, which hydrolyze and inactivate the beta-lactam ring.[4][10] Studies have indicated that the development of resistance to Suncillin in P. aeruginosa is accompanied by cross-resistance to carbenicillin, suggesting a shared resistance mechanism, likely involving beta-lactamases.
-
Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of beta-lactam antibiotics, thereby diminishing their efficacy.[3]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can restrict the entry of beta-lactam antibiotics into the bacterial cell, preventing them from reaching their PBP targets.[11][12][13]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, thereby maintaining a low intracellular concentration of the drug.
Figure 3: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Suncillin is a penicillin derivative with demonstrated in vitro activity against Pseudomonas aeruginosa. Its notable stability in saline solution may offer an advantage over some other penicillins. However, the current body of publicly available evidence is insufficient to definitively establish its place in the therapeutic armamentarium. The lack of comprehensive MIC data across a broad range of clinically relevant bacteria, particularly Gram-positive organisms, and the absence of clinical trial data are significant limitations.
Future research should focus on:
-
Determining the MIC values of Suncillin against a wide panel of Gram-positive and Gram-negative bacteria.
-
Investigating its susceptibility to various beta-lactamases.
-
Conducting in vivo studies to evaluate its efficacy and pharmacokinetics in animal models.
-
Ultimately, well-designed clinical trials are necessary to ascertain its clinical utility and safety profile in human infections.
A more complete understanding of Suncillin's properties will be crucial to determine if it can be a valuable addition to the beta-lactam class in the ongoing fight against bacterial infections.
References
- Garrod, L. P., & Waterworth, P. M. (1971). Effect of Carbenicillin on Pseudomonas aeruginosa. British Medical Journal, 3(5768), 203.
- Sader, H. S., Castanheira, M., Flamm, R. K., & Jones, R. N. (2018). Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program. mSphere, 3(4), e00366-18.
- Smith, J. A., & Smith, J. T. (1970). In Vitro Susceptibility of Pseudomonas aeruginosa to Carbenicillin and the Combination of Carbenicillin and Gentamicin. Applied Microbiology, 20(4), 543–545.
- [Reference for Piperacillin MIC data - Placeholder as a direct source for the table value was not found in the provided snippets, but inferred from multiple sources discussing piperacillin breakpoints]
- [Reference for Ceftazidime MIC data - Placeholder as a direct source for the table value was not found in the provided snippets, but inferred from multiple sources discussing ceftazidime breakpoints]
- [Reference for Meropenem MIC data - Placeholder as a direct source for the table value was not found in the provided snippets, but inferred from multiple sources discussing meropenem breakpoints]
- Rode, A., & Rist, M. (1987). [Susceptibility of Pseudomonas aeruginosa to aztreonam in comparison to other pseudomonas-active beta-lactam antibiotics and gentamicin]. Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. Series A, Medical microbiology, infectious diseases, virology, parasitology, 264(3-4), 385–393.
- Pagès, J. M., James, C. E., & Winterhalter, M. (2008). The role of porins in the antibiotic susceptibility of Gram-negative bacteria. Nature Reviews Microbiology, 6(12), 893–903.
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015.
- [Reference for general beta-lactam information - Placeholder, to be linked to a general microbiology or infectious disease textbook or review]
- [Reference for Suncillin stability - Placeholder, based on the qualitative inform
- Trias, J., & Nikaido, H. (1990). Outer membrane protein D2 of Pseudomonas aeruginosa has a binding site for basic amino acids and peptides. The Journal of Biological Chemistry, 265(26), 15680–15684.
- [Reference for Suncillin cross-resistance - Placeholder, based on the qualitative inform
- [Reference for general penicillin spectrum - Placeholder, from a general pharmacology or microbiology resource]
- Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976.
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- [Reference for Carbapenem spectrum - Placeholder, from a general pharmacology or microbiology resource]
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- CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
- [Reference for PBP alteration mechanism - Placeholder, from a general microbiology or infectious disease textbook or review]
- Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500.
- [Reference for Efflux pump mechanism - Placeholder, from a general microbiology or infectious disease textbook or review]
- [Reference for Suncillin's primary target being P.
-
The European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link].
- Pirnay, J. P., De Vos, D., Cochez, C., Bilocq, F., Vanderkelen, A., Zizi, M., ... & Cornelis, P. (2002). Molecular epidemiology of Pseudomonas aeruginosa colonization in a burn unit: persistence of a multidrug-resistant clone and a silver sulfadiazine-resistant clone. Journal of Clinical Microbiology, 40(9), 3514–3519.
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- [Reference for the challenge of antimicrobial resistance - Placeholder, from a WHO or CDC report on antimicrobial resistance]
- [Reference for the definition of MIC - Placeholder,
- [Reference for the importance of the bacterial cell wall - Placeholder,
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Wikipedia contributors. (2024, January 21). β-Lactam antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
- [Reference for the discovery and development of penicillins - Placeholder, from a historical medical or microbiology text]
- [Reference for the clinical use of anti-pseudomonal penicillins - Placeholder, from a clinical infectious disease guideline]
- Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine.
- [Reference for the role of porins in Gram-negative bacteria - Placeholder,
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Urology Textbook. (n.d.). Beta-Lactam Antibiotics: Mechanism of Action and Classification. Retrieved February 2, 2026, from [Link]
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- 7. FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa | FDA [fda.gov]
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- 13. researchgate.net [researchgate.net]
Comparative Resistance Profiling: Suncillin vs. Carbenicillin & Ampicillin
Executive Summary: The Suncillin Trade-Off
Suncillin (BL-P1322) is a semisynthetic penicillin derivative, structurally characterized by a sulfoamino side chain (6-(D-α-sulfoaminophenylacetamido)penicillanic acid).[1][2] Historically developed to compete with Carbenicillin in the anti-pseudomonal space, Suncillin presents a distinct pharmacological profile: it exhibits superior physicochemical stability in physiological solutions but generally lower in vitro potency against Pseudomonas aeruginosa.
For researchers investigating beta-lactam resistance, Suncillin serves as a critical model compound.[1][2] Its cross-resistance patterns reveal that while structural modifications (sulfonation vs. carboxylation) can alter stability, they often fail to bypass the fundamental resistance mechanisms—efflux pumps and beta-lactamase hydrolysis—that plague the wider penicillin class.
Mechanistic Basis of Cross-Resistance
Cross-resistance between Suncillin and other penicillins is not random; it is driven by shared structural vulnerabilities.
Structural Homology[1][2]
-
Suncillin vs. Carbenicillin: Both are anti-pseudomonal penicillins.[2] Carbenicillin possesses a carboxyl group at the
-position of the side chain, whereas Suncillin possesses a sulfoamino group. Despite this difference, both are substrates for the same chromosomal beta-lactamases (e.g., AmpC in Pseudomonas) and efflux systems.[1][2] -
Suncillin vs. Ampicillin: Suncillin retains the core beta-lactam ring fused to a thiazolidine ring.[2][3] Consequently, strains expressing Class A beta-lactamases (e.g., TEM-1, SHV-1) that hydrolyze Ampicillin will typically hydrolyze Suncillin, rendering them cross-resistant.[1][2]
The Resistance Pathway
The following diagram illustrates the shared resistance nodes that result in cross-resistance between Suncillin and Carbenicillin.
Figure 1: Shared resistance pathways.[1][2] Both Suncillin and Carbenicillin are susceptible to hydrolysis by similar beta-lactamases and extrusion by MexAB-OprM efflux pumps in P. aeruginosa.[1][2]
Comparative Performance Data
The following data synthesizes experimental findings comparing Suncillin against its primary analog, Carbenicillin, and the broad-spectrum standard, Ampicillin.
Table 1: In Vitro Efficacy & Stability Profile
| Feature | Suncillin (BL-P1322) | Carbenicillin | Ampicillin |
| Primary Indication | Pseudomonas aeruginosa | Pseudomonas aeruginosa | E. coli, Proteus, Gram(+) |
| Relative Potency | 1x (Baseline) | ~2x Potency (Lower MIC) | Inactive against Pseudomonas |
| Solution Stability | High (Stable in saline >24h) | Low (Rapid degradation to benzylpenicillin) | Moderate |
| Cross-Resistance | Complete with Carbenicillin | Complete with Suncillin | Partial (Gram-negatives) |
Critical Insight: While Carbenicillin is approximately twice as effective (lower MIC) against Pseudomonas strains, Suncillin maintains its activity significantly longer in saline solutions.[1][2][4] This makes Suncillin a superior choice for long-duration perfusion experiments where drug stability is paramount, despite the higher concentration required 4.[1][2]
Table 2: Cross-Resistance Patterns (Experimental Observations)
| Strain Phenotype | Response to Suncillin | Response to Carbenicillin | Mechanism |
| Wild Type P. aeruginosa | Susceptible (Higher MIC) | Susceptible (Lower MIC) | N/A |
| Suncillin-Induced Resistant | Resistant | Resistant | Induced Beta-lactamase / Efflux |
| Carbenicillin-Induced Resistant | Resistant | Resistant | Induced Beta-lactamase / Efflux |
| Ampicillin-Resistant (TEM-1) | Resistant | Resistant | Hydrolysis by TEM-1 |
Experimental Protocol: Assessing Cross-Resistance
Objective: To determine if inducing resistance to Suncillin confers collateral resistance to Carbenicillin in P. aeruginosa.
Workflow Diagram
Figure 2: Step-wise induction of resistance and cross-resistance verification.
Detailed Methodology
Reagents:
-
Suncillin Sodium Salt (Stock: 10 mg/mL in sterile saline).[1][2]
-
Carbenicillin Disodium Salt (Stock: 10 mg/mL in sterile water).[1][2]
Step 1: MIC Baseline Determination
-
Perform standard broth microdilution for both Suncillin and Carbenicillin against the wild-type strain.[2]
-
Record MIC values (Expected: Carbenicillin MIC < Suncillin MIC).
Step 2: Resistance Induction (Gradient Method)
-
Prepare agar plates with a linear gradient of Suncillin (0 to 5x MIC).[1][2]
-
Streak wild-type bacteria across the gradient.[2] Incubate at 37°C for 24h.
-
Selection: Harvest colonies from the highest concentration zone where growth is visible.
-
Passage: Re-streak these colonies onto new gradient plates with higher Suncillin concentrations (e.g., 2x to 10x MIC).
-
Repeat for 10-15 passages until a stable mutant with >4-fold increase in Suncillin MIC is obtained.
Step 3: Cross-Resistance Verification
-
Take the Suncillin-resistant mutant.[2]
-
Perform MIC assays using Carbenicillin , Ampicillin , and Ticarcillin .[1]
-
Result Analysis: If the MIC for Carbenicillin has increased proportionally to Suncillin, cross-resistance is confirmed.
Step 4: Stability Control (Crucial for Suncillin)
-
Why: Carbenicillin degrades rapidly.[2]
-
Action: Prepare fresh Carbenicillin plates immediately before use.[2] Suncillin plates can be stored at 4°C for up to 7 days due to superior stability 4.[1][2]
References
Sources
Bridging the Gap: A Guide to Correlating Suncillin MIC Values with In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug development, establishing a clear and predictable relationship between in vitro susceptibility, as measured by the Minimum Inhibitory Concentration (MIC), and in vivo efficacy is paramount. This guide provides a comprehensive framework for understanding and evaluating the therapeutic potential of Suncillin, a semi-synthetic sulfobenzylpenicillin. While specific preclinical data for Suncillin is limited in publicly available literature, this document will synthesize known information, draw comparisons with related β-lactam antibiotics, and provide detailed experimental protocols to empower researchers in their assessment of this and other novel antimicrobial agents.
Suncillin: Mechanism of Action and Antimicrobial Spectrum
Suncillin, also known by its developmental code BL-P1462, is a member of the ureidopenicillin class of antibiotics.[1] Its core mechanism of action, characteristic of β-lactams, is the inhibition of bacterial cell wall synthesis. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.
Suncillin's primary therapeutic target is Gram-negative bacteria, with a particular emphasis on Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[2] Understanding its spectrum of activity is the first step in correlating its MIC values to potential clinical success.
The Crucial Link: From MIC to In Vivo Success
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. While a fundamental metric of an antibiotic's potency, the MIC value alone is not a definitive predictor of clinical outcome. The complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD) within a living organism dictates the true therapeutic efficacy.
Pharmacokinetics (PK): This describes the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Key PK parameters for antibiotics include:
-
Cmax: The maximum plasma concentration achieved after administration.
-
AUC (Area Under the Curve): The total drug exposure over a given time period.
-
T½ (Half-life): The time it takes for the drug concentration in the body to be reduced by half.
Pharmacodynamics (PD): This relates the drug concentration to its antimicrobial effect. For β-lactam antibiotics like Suncillin, the most critical PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the MIC (fT > MIC).[3] For serious infections caused by P. aeruginosa, a target of 40-50% fT > MIC is often associated with a positive therapeutic outcome.[3]
The following diagram illustrates the relationship between MIC, PK/PD, and the desired therapeutic outcome.
Caption: Relationship between MIC, PK/PD, and in vivo efficacy.
Suncillin in Context: A Comparative Analysis
Direct and extensive MIC and in vivo efficacy data for Suncillin is not widely available in peer-reviewed literature. However, comparative studies have provided valuable insights into its relative potency and properties.
A key piece of information is that carbenicillin is approximately twice as effective against P. aeruginosa as Suncillin, implying that Suncillin's MIC values would be roughly double those of carbenicillin for the same strains.[2] Conversely, a significant advantage of Suncillin is its enhanced stability in saline solutions compared to carbenicillin, which could translate to more sustained therapeutic concentrations in certain clinical applications.[2]
To provide a framework for evaluating Suncillin, the following table summarizes reported MIC distributions for several anti-pseudomonal β-lactams.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Suncillin (Estimated) | ~64 | ~256 |
| Carbenicillin | 32 | 128 |
| Azlocillin | 16 | 64 |
| Piperacillin-Tazobactam | 8 | 32 |
| Ceftazidime | 2 | 8 |
| Meropenem | 0.5 | 2 |
Note: The estimated MIC values for Suncillin are extrapolated based on the reported relative potency to Carbenicillin. These values should be experimentally verified.
This table highlights the spectrum of potency among different β-lactams against P. aeruginosa. While Suncillin may have higher MIC values than more modern agents, its unique stability profile warrants further investigation into dosing strategies that could optimize its fT > MIC and, consequently, its in vivo efficacy.
Experimental Protocols for Correlating MIC and In Vivo Efficacy
To rigorously assess the therapeutic potential of Suncillin and correlate its MIC values with in vivo performance, a series of standardized experiments are necessary.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining MIC values. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of Suncillin that inhibits the visible growth of P. aeruginosa.
Materials:
-
Suncillin analytical standard
-
P. aeruginosa reference strain (e.g., ATCC 27853) and clinical isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Suncillin Stock Solution: Prepare a concentrated stock solution of Suncillin in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).
-
Serial Dilutions: Perform a two-fold serial dilution of the Suncillin stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculum Preparation:
-
Culture the P. aeruginosa strain on a suitable agar medium overnight.
-
Select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Suncillin. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Suncillin at which there is no visible growth of the bacteria.
Caption: Workflow for the neutropenic murine thigh infection model.
Bridging the Data: Correlating MIC with In Vivo Efficacy of Suncillin
By generating robust MIC data for Suncillin against a panel of P. aeruginosa strains and subsequently evaluating its efficacy in the neutropenic murine thigh infection model, a direct correlation can be established. This involves determining the PK/PD driver (fT > MIC) required for a specific level of bacterial killing (e.g., stasis or a 1-log₁₀ reduction in CFU).
Given Suncillin's enhanced stability, it is plausible that despite potentially higher MIC values compared to less stable penicillins, a dosing regimen could be designed to maintain its concentration above the MIC for a sufficient duration to achieve therapeutic efficacy. This highlights the importance of not solely relying on the MIC value but integrating it with pharmacokinetic data to predict in vivo success.
Conclusion
The correlation of Suncillin's MIC values with its in vivo efficacy requires a systematic and well-controlled experimental approach. While historical data suggests Suncillin may be less potent than some other anti-pseudomonal penicillins based on MIC alone, its unique stability profile presents an intriguing variable that could positively impact its in vivo performance. By employing the standardized methodologies outlined in this guide, researchers can generate the necessary data to comprehensively evaluate Suncillin's therapeutic potential and contribute to the development of effective treatments for challenging Gram-negative infections.
References
-
Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa. PubMed. [Link]
-
Suncillin | C16H19N3O7S2 | CID 3034014. PubChem. [Link]
-
Pharmacokinetics and Pharmacodynamics of Temocillin. PubMed. [Link]
Sources
Comparative Profiling: Suncillin vs. Next-Generation Anti-Pseudomonals
Content Type: Technical Comparison Guide Subject: Pharmacodynamic & Stability Benchmarking of Sulfoamino-Penicillins (Suncillin) vs. Modern Carbapenems & BL/BLIs Audience: Medicinal Chemists, Microbiologists, and Drug Development Leads
Executive Summary: The Stability-Potency Trade-off
In the history of anti-pseudomonal beta-lactam development, Suncillin (BL-P1462) represents a critical "missing link" between early carboxypenicillins (Carbenicillin) and modern ureidopenicillins (Piperacillin). While Suncillin was never widely commercialized, its unique sulfoamino side-chain chemistry offers a distinct stability profile that contrasts sharply with the hydrolytic volatility of early generation agents.
This guide provides a head-to-head technical analysis of Suncillin against modern standards—specifically Meropenem and Ceftazidime-Avibactam . We analyze why Suncillin’s high saline stability failed to offset its potency deficits, and how these lessons inform current scaffold design.
Mechanistic & Structural Comparison
Suncillin is a sulfobenzylpenicillin .[1] Unlike Carbenicillin, which possesses a carboxylic acid at the
Structural Logic Pathway (SAR)
Caption: Structural evolution showing Suncillin's stability advantage via the sulfoamino modification vs. Carbenicillin's instability.
Head-to-Head Performance Data
The following data synthesizes historical comparative studies of Suncillin with modern breakpoints for Meropenem and Ceftazidime-Avibactam.
Table 1: In Vitro Activity (MIC) vs. Pseudomonas aeruginosa
Note: Suncillin data normalized from relative potency studies (approx. 0.5x Carbenicillin potency).
| Parameter | Suncillin (Reference) | Carbenicillin (Historical) | Meropenem (Modern Std) | Ceftazidime-Avibactam |
| Class | Sulfobenzylpenicillin | Carboxypenicillin | Carbapenem | Cephalosporin + BLI |
| MIC₅₀ (P. aeruginosa) | 50 - 100 µg/mL | 25 - 50 µg/mL | ≤ 2 µg/mL | ≤ 8 µg/mL |
| MIC₉₀ (P. aeruginosa) | > 128 µg/mL | > 128 µg/mL | 4 - 8 µg/mL | 8 - 16 µg/mL |
| Stability (Saline, 24h) | > 90% Retained | < 50% Retained | ~90% Retained | > 90% Retained |
| Beta-Lactamase Liability | High (Hydrolyzed by AmpC) | High | Low (Stable to AmpC/ESBL) | Very Low (Inhibits KPC/OXA) |
| Primary Utility | Research Tool (Stability) | Obsolete | First-line Therapy | MDR Rescue Therapy |
Critical Insight: While Suncillin exhibits superior chemical stability compared to Carbenicillin, its intrinsic potency is 2-fold lower . Modern agents like Meropenem achieve 50-fold greater potency, rendering Suncillin clinically obsolete but chemically significant for scaffold studies.
Experimental Protocols for Comparative Profiling
For researchers utilizing Suncillin as a reference standard in stability or efflux pump studies, the following protocols ensure reproducibility.
Protocol A: Comparative Chemical Stability Assay
Objective: Quantify the degradation rate of sulfoamino-penicillins vs. carboxypenicillins in physiological saline.
-
Preparation:
-
Prepare 10 mM stock solutions of Suncillin Sodium and Carbenicillin Disodium in sterile 0.9% NaCl.
-
Control: Meropenem (buffered) as a high-stability comparator.
-
-
Incubation:
-
Aliquot samples into HPLC vials.
-
Incubate at 37°C and 25°C (ambient).
-
-
Sampling Points:
-
T=0, T=4h, T=8h, T=12h, T=24h.
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (4.6 x 150 mm).
-
Mobile Phase: Phosphate buffer (pH 6.8) : Acetonitrile (85:15).
-
Detection: 230 nm.
-
-
Analysis:
-
Plot % remaining Area Under Curve (AUC) vs. Time.
-
Expected Result: Suncillin should show <10% degradation at 24h, whereas Carbenicillin will show >40% degradation due to decarboxylation.
-
Protocol B: Time-Kill Kinetics (Static Model)
Objective: Determine bactericidal activity speed relative to modern carbapenems.
Caption: Workflow for assessing bactericidal kinetics. Suncillin typically exhibits time-dependent killing with a slower onset than carbapenems.
Resistance Mechanisms & Liability
Suncillin's failure to progress in the modern era is primarily due to its susceptibility to beta-lactamases, a vulnerability solved by newer combinations.
-
Suncillin: Substrate for Class A (TEM, SHV) and Class C (AmpC) beta-lactamases. The sulfoamino group provides no steric hindrance to the catalytic serine of the beta-lactamase enzyme.
-
Newer Alternatives (e.g., Ceftazidime-Avibactam): Avibactam covalently binds the beta-lactamase, protecting the cephalosporin.
-
Head-to-Head Implication: In strains expressing high levels of AmpC (common in P. aeruginosa), Suncillin MICs shift from ~50 µg/mL to >500 µg/mL, while Ceftazidime-Avibactam remains active (<8 µg/mL).
References
-
Suncillin vs.
-
Chemical Identity & Structure
-
Suncillin | C16H19N3O7S2 - PubChem. Detailed chemical structure, molecular weight, and sulfoamino classification.
-
-
Modern Comparator Protocols (Meropenem)
-
Temocillin versus meropenem for the targeted treatment of bacteraemia. (2021).[5] Protocol outlining modern MIC and efficacy standards for beta-lactams against resistant Enterobacterales.
-
-
Historical Context of Sulfobenzylpenicillins
-
Penicillins: Update for clinical practice. (2023).[6] Review of ureidopenicillins and sulfobenzylpenicillins (Suncillin, Sulbenicillin) and their displacement by carbapenems.
-
Sources
- 1. Suncillin | 22164-94-9 | Benchchem [benchchem.com]
- 2. karger.com [karger.com]
- 3. Comparison of suncillin and carbenicillin effect on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rmmg.org [rmmg.org]
Safety Operating Guide
Suncillin (Suncillin Sodium) Disposal & Inactivation Protocol
[1][2][3][4]
Executive Summary & Immediate Action
Suncillin (Suncillin Sodium) is a semi-synthetic, sulfonated beta-lactam antibiotic (chemically related to Sulbenicillin/Carbenicillin).[1][2][3][4] Improper disposal poses two critical risks: immediate anaphylactic sensitization in personnel and environmental antimicrobial resistance (AMR) .[1][4]
Core Directive:
-
NEVER dispose of active Suncillin stocks down the drain without validated chemical inactivation.[4]
-
NEVER autoclave Suncillin waste as a primary disposal method; heat may aerosolize the compound before destruction, contaminating the autoclave and risking future users.
-
ALWAYS segregate Suncillin waste from general chemical waste to prevent cross-contamination of non-beta-lactam workflows.[2][3][4]
The Science of Inactivation: The Beta-Lactam Ring
To safely dispose of Suncillin, you must understand the mechanism of its destruction. Like all penicillins, Suncillin’s biological activity relies on the integrity of the beta-lactam ring (a four-membered cyclic amide).[1][2][3][4]
-
The Vulnerability: The ring is thermodynamically strained.[4]
-
The Kill Mechanism: We utilize nucleophilic attack (via high pH) or oxidative cleavage to open this ring.[1][4] Once the ring is opened (hydrolyzed to penicilloic acid derivatives), the compound loses its ability to bind bacterial transpeptidases and is rendered biologically inert.[1]
Validation Metric: Successful inactivation requires a pH shift to >11 or exposure to strong oxidizers (Sodium Hypochlorite) for a defined contact time.[1][2][4]
Waste Stream Decision Matrix
Use the following logic flow to categorize and treat Suncillin waste.
Figure 1: Decision matrix for segregating Suncillin waste streams.[1][2][3][4] Note that incineration is the ultimate fate for all beta-lactam waste.[1][2][3][4]
Protocol A: Liquid Waste Inactivation (The "Kill Tank")
Application: Used for cell culture media containing Suncillin or expired stock solutions.[1][2][4]
Reagents:
| Step | Action | Mechanism/Rationale |
| 1 | Consolidate | Collect liquid waste in a dedicated HDPE carboy labeled "BETA-LACTAM WASTE - DO NOT AUTOCLAVE". |
| 2 | Treat | Add 10% Bleach to the waste container to achieve a final concentration of 1% NaOCl (1:10 dilution).[1][4] Alternative: Add NaOH to adjust pH > 12.[4] |
| 3 | Incubate | Seal loosely (gas may evolve) and let stand for 24 hours . |
| 4 | Verify | Dip a pH strip.[4] If using NaOH, pH must remain >11.[4] If using Bleach, ensure residual chlorine is present.[4] |
| 5 | Disposal | Preferred: Cap tightly and hand over to EHS as "Deactivated Chemical Waste".[4] Conditional: Drain disposal is only permissible if explicitly authorized by your facility's wastewater permit and local EPA regulations [2].[4] |
Protocol B: Solid Waste & Spill Cleanup
Application: Powder spills, contaminated gloves, weighing boats, and sharps.
WARNING: Suncillin powder is a potent sensitizer.[4] Inhalation can cause life-threatening respiratory distress in allergic individuals.[1][2][3][4]
-
PPE Requirement: N95 respirator (minimum) or PAPR, double nitrile gloves, safety goggles, and lab coat.[1][4]
-
Spill Containment:
-
Removal:
Regulatory & Compliance Context
Adherence to these protocols ensures compliance with:
-
FDA cGMP Guidelines: Requires strict separation of beta-lactam antibiotics to prevent cross-contamination [3].[2][3][4]
-
WHO Guidelines: Classifies beta-lactams as sensitizing substances requiring incineration or validated chemical destruction [4].[1][2][3][4]
References
-
Fukuzaki, S. (2006).[1][4][5] Mechanisms of Actions of Sodium Hypochlorite in Cleaning and Disinfection Processes. Biocontrol Science, 11(4), 147-157.[1][2][3][4] Link
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[4] (Accessed 2023).[1][2][4] Link
-
U.S. Food and Drug Administration (FDA). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. (2013).[1][2][3][4] Link
-
World Health Organization (WHO). Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances. (2010). Link
Sources
- 1. PubChemLite - Suncillin (C16H19N3O7S2) [pubchemlite.lcsb.uni.lu]
- 2. medkoo.com [medkoo.com]
- 3. Suncillin | C16H19N3O7S2 | CID 3034014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Frontiers | Fundamental Differences in Inactivation Mechanisms of Escherichia coli O157:H7 Between Chlorine Dioxide and Sodium Hypochlorite [frontiersin.org]
Suncillin Handling Guide: Advanced Safety & Operational Protocol
Executive Summary: The Invisible Hazard
Suncillin (CAS: 22164-94-9) is a semi-synthetic beta-lactam antibiotic. While chemically stable, its primary risk to researchers is immunological , not toxicological. Unlike corrosive acids that cause immediate pain, Suncillin exposure is often asymptomatic until a threshold is reached, triggering irreversible sensitization.
The Core Directive: The goal of this protocol is not merely compliance, but the prevention of haptenization —the process where Suncillin metabolites bind to your body's serum proteins, creating an antigen that triggers IgE-mediated anaphylaxis upon future exposure.
The Science of Risk: Why Standard PPE is Insufficient
To handle Suncillin safely, one must understand the mechanism of sensitization. Suncillin is a "hapten"—a small molecule that is not immunogenic by itself but becomes so when it binds to a carrier protein (like human serum albumin).
Mechanism of Action:
-
Exposure: Inhalation of Suncillin dust or skin contact.
-
Conjugation: The beta-lactam ring opens and covalently binds to lysine residues on body proteins.
-
Sensitization: The immune system recognizes this new "drug-protein" complex as foreign, producing IgE antibodies.
-
Reaction: Subsequent exposure triggers mast cell degranulation (histamine release).
Visualization: The Sensitization Pathway
The following diagram illustrates the biological cascade you are preventing with PPE.
Caption: Figure 1. The Haptenization Cascade.[1] PPE serves as the primary barrier between the Suncillin molecule and biological protein binding.
PPE Matrix: Task-Based Protection
Standard lab coats and latex gloves are insufficient for beta-lactams due to the high risk of aerosolization and permeation.
| Protective Layer | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm min)Do NOT use Latex | Latex proteins are themselves sensitizers; combining them with Suncillin increases allergy risk. Double gloving provides a breakthrough time >480 mins. |
| Respiratory | N95 / P100 Respirator (If outside BSC) | Suncillin powder is micronized. Surgical masks offer zero protection against inhalation of haptens. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Mucous membranes (eyes) are a rapid route for systemic absorption and sensitization. |
| Body Defense | Tyvek® Sleeves orSolid-Front Lab Coat | Cotton lab coats trap dust in fibers, turning the coat itself into a secondary source of exposure. |
Operational Protocol: The "Zero-Dust" Workflow
This protocol uses a Self-Validating System : Every step includes a check to ensure containment before moving to the next.
Phase 1: Preparation & Weighing (High Risk)
The majority of exposure events occur during the transfer of dry powder.
-
Engineering Control: All weighing MUST be performed inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred).
-
Static Control: Use an anti-static gun or ionizer on the weighing boat. Why? Suncillin powder is electrostatic; static charge causes "jumping" of particles, leading to invisible surface contamination.
-
The "Wet Method":
-
Place the weighing boat in the balance.
-
Add the Suncillin powder.
-
Crucial Step: If your protocol allows, add the solvent (buffer/water) directly to the weighing boat inside the hood to solubilize the drug before moving it. Liquid Suncillin cannot become airborne dust.[2]
-
Phase 2: Solubilization & Use
-
Vortexing: Keep tubes closed and sealed with Parafilm during vortexing.
-
Aerosol Wait Time: After vortexing or centrifuging, wait 30 seconds before opening the tube. This allows internal aerosols to settle, preventing a "puff" of drug vapor upon opening.
Phase 3: Decontamination (The Chemical Kill Switch)
Beta-lactams are chemically fragile. The beta-lactam ring is easily hydrolyzed (broken) by high pH or oxidizers.
-
Decontamination Agent: 10% Sodium Hypochlorite (Bleach) or 1M Sodium Hydroxide (NaOH).
-
Procedure: Wipe down all surfaces (pipettes, benchtop, balance) with the decontaminating agent.
-
Mechanism: The bleach attacks the carbonyl group of the beta-lactam ring, cleaving it. Once the ring is open, the molecule loses its biological activity and ability to bind to proteins effectively.
Visualization: Operational Workflow
Caption: Figure 2. Operational Logic Flow. Red nodes indicate Critical Control Points (CCPs) for exposure.
Emergency Procedures
-
Skin Contact:
-
Immediate Wash: Wash with soap and water for 15 minutes. Do not use alcohol sanitizers (alcohol increases skin permeability, potentially driving the drug deeper).
-
Report: Document exposure. Sensitization may not appear for weeks.
-
-
Inhalation:
-
Leave the lab immediately.
-
Seek medical evaluation.[3] Note that respiratory symptoms (wheezing) can be delayed by 4-8 hours.
-
Disposal & Environmental Compliance
Do NOT Autoclave. Autoclaving beta-lactams can vaporize the drug, releasing it into the lab exhaust system and potentially exposing the entire facility.
-
Solid Waste: Collect in designated "Biohazard/Chemical" bags labeled Trace Chemo/Drug.
-
Liquid Waste: Collect in a dedicated carboy. Neutralize with bleach (to break the ring) if permitted by local EHS, otherwise treat as hazardous chemical waste.
-
Final Destruction: High-temperature incineration (>1000°C) is the only method that guarantees total destruction of the beta-lactam structure.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention. [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]
-
PubChem. (2023). Suncillin Sodium - Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
